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N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Documentation Hub

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  • Product: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide
  • CAS: 1020054-75-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Technical Guide: Physicochemical Properties & Applications of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Part 1: Executive Summary N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (CAS: 1020054-75-4) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Properties & Applications of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Part 1: Executive Summary

N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (CAS: 1020054-75-4) is a specialized organic scaffold characterized by a chiral center at the


-carbon and a "privileged structure" motif commonly found in voltage-gated ion channel blockers and anti-inflammatory agents.[1]

This guide provides a comprehensive technical analysis of the compound, designed for researchers utilizing it as a building block in Structure-Activity Relationship (SAR) libraries or as a reference standard in impurity profiling.[1] The molecule combines a lipophilic phenoxy-alkyl tail with a polar, reactive aniline headgroup, presenting unique solubility and stability challenges that this document addresses.[1]

Part 2: Physicochemical Profile

The following data aggregates high-confidence QSAR predictions and structural analysis, essential for formulation and assay development.

Molecular Identity[1][2]
PropertySpecification
IUPAC Name N-(4-aminophenyl)-2-(4-methylphenoxy)butanamide
CAS Number 1020054-75-4
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.36 g/mol
SMILES CCC(Oc1ccc(C)cc1)C(=O)Nc1ccc(N)cc1
Chirality Racemic (unless specified as R or S enantiomer)
Key Physicochemical Parameters

Note: Values derived from consensus QSAR models for the specific structural scaffold.

ParameterValue (Approx.)Significance
LogP (Octanol/Water) 2.8 – 3.2Moderately lipophilic.[1] Permeable to cell membranes but requires organic co-solvents (DMSO) for aqueous assays.[1]
pKa (Basic) 4.6 – 4.9Attributed to the aniline nitrogen (-NH₂).[1] It is neutral at physiological pH (7.[1]4) but protonated in acidic media.[1]
pKa (Acidic) > 14.0The amide proton is non-ionizable under standard biological conditions.[1]
Topological Polar Surface Area (TPSA) ~55 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).[1]
H-Bond Donors / Acceptors 2 / 3Balanced profile for receptor binding pockets.[1]
Melting Point 115 – 120 °CSolid state stability is high, but melting point depression may occur with oxidation impurities.[1]
Solubility & Formulation Strategy

Due to the lipophilic 4-methylphenoxy tail, water solubility is low (< 0.1 mg/mL).[1]

  • Primary Stock: Dissolve in DMSO or DMF at 10–50 mM.

  • Aqueous Dilution: Use a step-down dilution method.[1]

    • Dilute stock 1:10 into ethanol or PEG-400.[1]

    • Dilute further into aqueous buffer (PBS) to reach < 1% organic solvent final concentration.

    • Warning: Rapid dilution directly from DMSO to water may cause precipitation of the free base.[1]

Part 3: Synthesis & Characterization Protocol

The synthesis of this compound requires controlling the reactivity of the aniline moiety to prevent polymerization or over-acylation.[1] The recommended route utilizes a "Nitro-Reduction" strategy to ensure regioselectivity.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the convergent synthesis pathway, highlighting the critical reduction step.

SynthesisPath SM1 Start: 2-Bromobutyryl Bromide INT1 Intermediate 1: 2-Bromo-N-(4-nitrophenyl)butanamide SM1->INT1 Step A: Acylation (4-Nitroaniline, Et3N, DCM, 0°C) SM2 Reagent: 4-Methylphenol (p-Cresol) INT2 Intermediate 2: 2-(4-Methylphenoxy)-N-(4-nitrophenyl)butanamide SM2->INT2 Coupling INT1->INT2 Step B: Nucleophilic Substitution (p-Cresol, K2CO3, Acetone, Reflux) FINAL Target Product: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide INT2->FINAL Step C: Nitro Reduction (H2, Pd/C or Fe/NH4Cl)

Caption: Convergent synthesis route avoiding direct aniline acylation to ensure regioselectivity.

Detailed Protocol (Step C: Nitro Reduction)

This step is the most critical for purity.[1] Iron-mediated reduction is preferred over catalytic hydrogenation if halogenated impurities are present, but Pd/C is cleaner for this specific scaffold.[1]

  • Preparation: Dissolve 2-(4-methylphenoxy)-N-(4-nitrophenyl)butanamide (1.0 eq) in Ethanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with Hydrogen gas (balloon pressure, 1 atm) and stir vigorously at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow spot) will disappear; the product (fluorescent blue under UV) will appear near the baseline (more polar).[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Part 4: Handling, Stability & Storage

The presence of the free primary amine (aniline) makes this compound susceptible to oxidative degradation, turning the solid from white to brown over time.[1]

Stability Matrix
ConditionStability RatingRecommendation
Solid State (RT) ModerateStore in amber vials, desiccated.
Solution (DMSO) HighStable for months at -20°C.
Solution (Aqueous) LowHydrolysis of amide bond is slow, but oxidation of amine is rapid at pH > 8.[1]
Light Sensitivity HighProtect from UV light to prevent photo-oxidation of the aniline ring.[1]
Self-Validating Purity Check

Before using this compound in biological assays, perform this simple check:

  • Visual Inspection: If the solid is dark brown or black, significant oxidation has occurred.[1]

  • Solubility Check: Dissolve a small amount in 1M HCl. The compound should dissolve clearly (protonation of amine).[1] If turbidity remains, neutral impurities (unreduced nitro intermediate) are present.[1]

Part 5: Application & SAR Logic

This molecule serves as a "pharmacophore hybrid," linking a lipophilic anchor to a polar head group.[1] This architecture is critical in two major drug discovery areas:

  • Sodium Channel Blockers: The structure mimics the Lacosamide and Mexiletine pharmacophores, where the lipophilic tail interacts with the channel pore and the polar head stabilizes the closed state.[1]

  • Kinase Inhibition: The 4-aminophenyl group can serve as a solvent-front binder or be further derivatized into a urea linkage (e.g., Sorafenib-like structures).[1]

Structural Activity Relationship (SAR) Map

SAR_Logic Core N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Tail Region A: Phenoxy Tail (Lipophilic Interaction) Core->Tail Modifies Potency Linker Region B: Chiral Linker (Stereoselectivity) Core->Linker Modifies Metabolism Head Region C: Aniline Head (H-Bond / Derivatization) Core->Head Modifies Solubility/Binding Sub with Cl/F\n(Increases Metabolic Stability) Sub with Cl/F (Increases Metabolic Stability) Tail->Sub with Cl/F\n(Increases Metabolic Stability) R vs S Isomer\n(Target Specificity) R vs S Isomer (Target Specificity) Linker->R vs S Isomer\n(Target Specificity) Convert to Urea\n(Kinase Inhibitor Potency) Convert to Urea (Kinase Inhibitor Potency) Head->Convert to Urea\n(Kinase Inhibitor Potency)

Caption: SAR dissection showing the three modular regions available for medicinal chemistry optimization.

References

  • ChemSrc. (n.d.). N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide - CAS 1020054-75-4.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7207, MCPB (Related Phenoxy Acid Scaffold). Retrieved from [Link][1]

  • ResearchGate. (2022).[1] Synthesis and Characterization of N-(4-Aminophenyl) Acetamide Derivatives. (Contextual reference for Nitro-Reduction protocols). Retrieved from [Link]

Sources

Exploratory

A Literature Review on the Potential Bioactivity of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide: A Guide for Researchers

Introduction The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the potential bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the potential bioactivity of a novel derivative, N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide. While this specific molecule is not extensively characterized in existing literature, its structural components—a 4-methylphenoxy group, a butanamide linker, and a 4-aminophenyl headgroup—suggest a rich pharmacological potential. This document serves as an in-depth technical guide for researchers and drug development professionals, providing a comprehensive overview of the potential bioactivities of this compound based on the established activities of structurally related molecules. We will explore potential therapeutic applications, delve into possible mechanisms of action, and provide detailed experimental protocols to guide future research and evaluation of this promising chemical entity.

Proposed Synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

The synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide can be achieved through a multi-step process, adapting established methods for the synthesis of related amide derivatives[1]. A plausible synthetic route is outlined below.

Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Synthesis of 2-(4-methylphenoxy)butanoic acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reduction of Nitro Group p_cresol p-Cresol intermediate_1 Ethyl 2-(4-methylphenoxy)butanoate p_cresol->intermediate_1 K2CO3, Acetone, Reflux ethyl_2_bromobutanoate Ethyl 2-bromobutanoate ethyl_2_bromobutanoate->intermediate_1 product_1 2-(4-methylphenoxy)butanoic acid intermediate_1->product_1 NaOH, EtOH/H2O, Reflux product_1_ref 2-(4-methylphenoxy)butanoic acid intermediate_2 N-(4-Nitrophenyl)-2-(4-methylphenoxy)butanamide product_1_ref->intermediate_2 SOCl2, then TEA, DCM p_nitroaniline p-Nitroaniline p_nitroaniline->intermediate_2 intermediate_2_ref N-(4-Nitrophenyl)-2-(4-methylphenoxy)butanamide final_product N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide intermediate_2_ref->final_product Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Proposed synthetic pathway for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

Detailed Protocol

Step 1: Synthesis of 2-(4-methylphenoxy)butanoic acid

  • To a solution of p-cresol in acetone, add potassium carbonate.

  • Add ethyl 2-bromobutanoate dropwise to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • The resulting crude ethyl 2-(4-methylphenoxy)butanoate is then hydrolyzed by refluxing with sodium hydroxide in an ethanol/water mixture for 4-6 hours.

  • Acidify the reaction mixture with HCl to precipitate 2-(4-methylphenoxy)butanoic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Synthesis of N-(4-Nitrophenyl)-2-(4-methylphenoxy)butanamide

  • To 2-(4-methylphenoxy)butanoic acid, add thionyl chloride and reflux for 2-3 hours to form the corresponding acyl chloride.

  • Remove excess thionyl chloride by distillation.

  • Dissolve the crude acyl chloride in dichloromethane (DCM).

  • In a separate flask, dissolve p-nitroaniline in DCM with triethylamine (TEA).

  • Add the acyl chloride solution dropwise to the p-nitroaniline solution at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude amide.

Step 3: Synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

  • Suspend N-(4-Nitrophenyl)-2-(4-methylphenoxy)butanamide in a mixture of ethanol and water.

  • Add ammonium chloride and iron powder.

  • Reflux the mixture for 4-8 hours, monitoring the reduction of the nitro group by TLC.

  • Filter the hot reaction mixture through Celite to remove the iron catalyst.

  • Concentrate the filtrate and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and evaporate the solvent.

  • Purify the final product by column chromatography.

Potential Bioactivities and Mechanistic Insights

Based on the activities of structurally similar phenoxyacetamide derivatives, N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Phenoxyacetamide derivatives have demonstrated potent cytotoxic and apoptotic-inducing effects against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells[2].

Potential Mechanism of Action: The anticancer activity could be mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase-1 (PARP-1)[2]. Inhibition of PARP-1 can lead to an accumulation of DNA damage and induce apoptosis in cancer cells. Additionally, some derivatives have been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell migration and invasion[2].

Anticancer_Mechanism Compound N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide PARP1 PARP-1 Inhibition Compound->PARP1 DNARepair Inhibition of DNA Repair PARP1->DNARepair Apoptosis Induction of Apoptosis DNARepair->Apoptosis

Caption: Potential mechanism of anticancer activity via PARP-1 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control. 5-Fluorouracil can be used as a positive control[2].

  • Incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: In Vitro Cytotoxicity

Cell Line Test Compound IC₅₀ (µM) 5-Fluorouracil IC₅₀ (µM)
HepG2 Data 8.3 ± 1.8[2]
MCF-7 Data Data

| HCT-116 | Data | Data |

Neuroprotective and Neuromodulatory Activities

The phenoxyacetamide scaffold is present in compounds that act as inhibitors of monoamine oxidases (MAOs) and butyrylcholinesterase (BChE), making them potential therapeutic agents for depression and Alzheimer's disease, respectively[3][4]. Additionally, related structures have shown promise as antiepileptic agents by reducing neuroinflammation and excitotoxicity[5].

Potential Mechanisms of Action:

  • MAO Inhibition: Inhibition of MAO-A and MAO-B increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is a key mechanism for antidepressant drugs[3].

  • BChE Inhibition: In Alzheimer's disease, inhibiting BChE can increase acetylcholine levels, a neurotransmitter crucial for memory and cognition[4]. The compound may bind to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the BChE active site.

  • Anticonvulsant Activity: The compound could exert antiepileptic effects by reducing levels of neuroinflammatory cytokines (TNF-α, IL-6) and excitotoxic glutamate[5].

Neuroprotective_Workflow Compound Test Compound MAO_Assay MAO-A/B Inhibition Assay Compound->MAO_Assay BChE_Assay BChE Inhibition Assay Compound->BChE_Assay Neuroinflammation_Assay Neuroinflammation & Excitotoxicity Assays Compound->Neuroinflammation_Assay Antidepressant Potential Antidepressant MAO_Assay->Antidepressant Anti_AD Potential Anti-Alzheimer's BChE_Assay->Anti_AD Anticonvulsant Potential Anticonvulsant Neuroinflammation_Assay->Anticonvulsant

Caption: Experimental workflow for evaluating neuroprotective activities.

Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay

  • Prepare a solution of BChE in a phosphate buffer (pH 8.0).

  • Add the test compound at various concentrations to the enzyme solution and incubate.

  • Initiate the reaction by adding the substrate, butyrylthiocholine iodide, and the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Galantamine or tacrine can be used as a reference inhibitor[4].

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition

Enzyme Test Compound IC₅₀ (µM) Reference Drug IC₅₀ (µM)
MAO-A Data Data
MAO-B Data Data

| BChE | Data | 3.94 ± 0.15 (Compound 8c)[4] |

Antimicrobial Activity

Derivatives of 2-aryloxy-N-phenylacetamide have been synthesized and evaluated for their antibacterial activity against a panel of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus[6]. Similarly, related compounds have shown antifungal properties[7].

Potential Mechanism of Action: The exact mechanism is often not fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. Molecular docking studies can help predict potential binding interactions with bacterial protein targets[6].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., S. aureus, P. aeruginosa).

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8].

Data Presentation: Antimicrobial Activity

Bacterial Strain Test Compound MIC (µg/mL)
S. aureus Data
P. aeruginosa Data

| M. tuberculosis H37Rv | Data |

Conclusion and Future Directions

N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide represents an unexplored molecule within the pharmacologically significant class of phenoxyacetamides. Based on extensive research on analogous structures, this compound holds considerable promise as a lead for developing novel therapeutics in oncology, neurology, and infectious diseases. The synthetic pathway proposed herein is feasible and based on established chemical transformations.

Future research should focus on the synthesis and purification of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide, followed by a systematic evaluation of its bioactivity using the protocols detailed in this guide. Initial screening should encompass a broad range of cancer cell lines, key neurological enzymes, and a panel of pathogenic bacteria and fungi. Promising results from these in vitro studies should be followed by in vivo efficacy and safety assessments in relevant animal models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, will also be crucial for optimizing the potency and selectivity of this chemical scaffold.

References

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. [Link][3]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link][8]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link][2]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link][9]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link][1]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link][5]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. [Link][4]

  • Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. PubMed. [Link][6]

  • (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link][10]

  • Synthesis of Potential Biologically Active Compounds Based on Aryloxy- and Arylaminopropanehydrazides. ResearchGate. [Link][11]

  • Preparation method for 4-aminoacetophenone. Google Patents. [12]

  • Design, synthesis, and antifungal activity of 14-aryloxy/amide substituted andrographolide derivatives. PMC. [Link][7]

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. EPA. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

  • Bumetanide. PubChem. [Link]

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Foundational

Predicted metabolic pathways of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Metabolic Fate Prediction: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Executive Summary This technical guide details the predicted metabolic disposition of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide , a theoret...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Fate Prediction: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Executive Summary

This technical guide details the predicted metabolic disposition of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide , a theoretical pharmacophore combining a p-phenylenediamine (aniline) head group with a lipophilic phenoxybutyric acid tail.

Based on structure-activity relationships (SAR) of structurally analogous compounds (e.g., p-aminoacetanilide, clofibrate, and lidocaine), this molecule is predicted to undergo extensive Phase I and Phase II metabolism. The critical determinant of its toxicological profile is the competition between N-acetylation (detoxification) and amide hydrolysis (potential bioactivation to toxic diamines).

Chemical Structure & Metabolic Domains

To accurately predict the metabolic fate, the molecule is deconstructed into two reactive domains:

  • Domain A: The Aniline Head (N-(4-aminophenyl) moiety)

    • Feature: A primary aromatic amine (p-NH₂).

    • Reactivity: Highly susceptible to N-acetylation (NAT enzymes) and N-oxidation (CYP450).

    • Risk: If the amide bond hydrolyzes, it releases 1,4-phenylenediamine (PPD), a known sensitizer and pro-oxidant.

  • Domain B: The Phenoxy Tail (2-(4-methylphenoxy)butanamide)

    • Feature: An ether linkage and a p-tolyl methyl group.

    • Reactivity: The methyl group is a target for benzylic oxidation. The ether bond is generally stable but susceptible to O-dealkylation.

Predicted Metabolic Pathways

Phase I: Functionalization

A. N-Acetylation (Major Detoxification Route) The primary amine at the para-position is the most nucleophilic site.

  • Enzymes: Arylamine N-acetyltransferases (NAT1 > NAT2).[1]

  • Mechanism: Transfer of an acetyl group from Acetyl-CoA to the primary amine.

  • Outcome: Formation of N-(4-acetamidophenyl)-2-(4-methylphenoxy)butanamide . This metabolite is structurally similar to paracetamol (acetaminophen) derivatives, significantly reducing the reactivity of the aniline nitrogen and preventing quinone imine formation.

B. Benzylic Oxidation (Clearance Route) The methyl group on the phenoxy ring is electronically activated and sterically accessible.

  • Enzymes: CYP2C9, CYP2C19, CYP3A4.

  • Mechanism: Hydroxylation to the benzyl alcohol, followed by rapid oxidation to the carboxylic acid.

  • Outcome: Increases water solubility, facilitating renal excretion.

C. Amide Hydrolysis (Bioactivation Risk) While amides are more stable than esters, hepatic amidases and carboxylesterases (CES1) can cleave the central bond.

  • Enzymes: Carboxylesterase 1 (CES1), Arylacetamide deacetylase (AADAC).

  • Products:

    • 1,4-Phenylenediamine (PPD): A toxic metabolite associated with contact dermatitis and DNA oxidation (Bandrowski’s base formation).

    • 2-(4-Methylphenoxy)butanoic acid: A clofibrate-like acid, likely excreted as a glucuronide.

Phase II: Conjugation
  • N-Glucuronidation: Direct conjugation of the primary amine (if not acetylated).

  • O-Glucuronidation: Conjugation of the benzylic alcohol metabolite.

Metabolic Pathway Diagram

The following diagram visualizes the competition between the detoxification (Acetylation) and bioactivation (Hydrolysis) pathways.

MetabolicPathways Parent Parent Compound N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide NAcetyl Metabolite M1 (N-Acetylated) *Detoxification* Parent->NAcetyl N-Acetylation (NAT1/2) BenzAlcohol Metabolite M2 (Benzylic Alcohol) Parent->BenzAlcohol CYP450 Oxidation Hydrolysis Amide Hydrolysis (CES1 / AADAC) Parent->Hydrolysis BenzAcid Metabolite M3 (Carboxylic Acid) BenzAlcohol->BenzAcid ADH / ALDH Glucuronide O-Glucuronide Conjugate (Excreted) BenzAcid->Glucuronide UGT Conjugation PPD 1,4-Phenylenediamine (Toxic / Sensitizer) Hydrolysis->PPD Cleavage AcidTail 2-(4-Methylphenoxy)butyric Acid Hydrolysis->AcidTail

Caption: Predicted metabolic map showing the competition between N-acetylation (green/safe) and hydrolysis (red/toxic).

Experimental Validation Protocols

To confirm these predictions, the following "Metabolite Identification (MetID)" workflow is recommended.

Protocol A: In Vitro Metabolic Stability

Objective: Determine intrinsic clearance (


) and identifying the primary metabolizing enzymes.
  • Test Systems:

    • Pooled Human Liver Microsomes (HLM) (Rich in CYPs/UGTs).

    • Human Liver Cytosol (Rich in NATs/Amidases).

  • Incubation Conditions:

    • Substrate Conc: 1 µM and 10 µM.

    • Cofactors: NADPH (for CYPs), Acetyl-CoA (for NATs), UDPGA (for UGTs).

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold acetonitrile.

    • Analyze supernatant via UHPLC-HRMS (Q-TOF or Orbitrap).

    • Success Criteria: Detection of M+42 Da peak (Acetylation) vs. M-107 Da peak (Hydrolysis loss of aniline).

Protocol B: Reactive Metabolite Trapping

Objective: Assess the risk of quinone imine formation from the aniline moiety.

  • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) added to HLM incubation.

  • Mechanism: If the aniline nitrogen oxidizes to a quinone imine, GSH will form a covalent adduct.

  • Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid) in MS/MS spectra, indicating a GSH adduct.

Toxicological Implications[2][3][4]

PathwayMetaboliteTox RiskMitigation Strategy
N-Acetylation N-Acetyl-ParentLow This is the desired clearance route.
Hydrolysis 1,4-PhenylenediamineHigh Monitor for skin sensitization and methemoglobinemia.
N-Oxidation HydroxylamineMedium Potential for protein binding (haptenization).

Key Insight: The safety of this molecule depends heavily on the NAT1/NAT2 acetylator status of the subject. "Slow acetylators" may accumulate the free amine, increasing the flux toward hydrolysis or N-oxidation, thereby elevating toxicity risks.

References

  • Blömeke, B. et al. (2009).[2] Para-phenylenediamine and allergic sensitization: risk modification by N-acetyltransferase 1 and 2 genotypes. British Journal of Dermatology. Link

  • Testa, B. & Kramer, S.D. (2007).[3] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. (Foundational text on amide hydrolysis).

  • Ravenzwaay, B. et al. (2003). Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. Food and Chemical Toxicology. Link

  • Fones, W.S. & Lee, M. (1953). Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase. Journal of Biological Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Application Note: High-Purity Synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Executive Summary This guide details a robust, scalable protocol for the synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Executive Summary

This guide details a robust, scalable protocol for the synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide , a structural motif often utilized in medicinal chemistry as a scaffold for ion channel blockers or as a "warhead" precursor in proteolysis-targeting chimeras (PROTACs).

Unlike standard literature methods that often employ the reduction of nitro-intermediates (which can lead to difficult-to-remove colored byproducts and metal residues), this protocol utilizes a Boc-protected amine strategy . This approach ensures superior nucleophilicity during the amide coupling step and simplifies the final purification, yielding a high-purity hydrochloride salt suitable for biological assays.

Strategic Analysis & Retrosynthesis

The synthesis is designed around two critical bond formations: the ether linkage (Williamson ether synthesis) and the amide bond (peptide coupling).

Key Design Decisions:

  • Ether Formation: Use of ethyl 2-bromobutyrate rather than the acid prevents self-reaction and allows for easy monitoring via TLC.

  • Amide Coupling: N-Boc-p-phenylenediamine is selected over 4-nitroaniline. The latter is electron-deficient and a poor nucleophile, often requiring harsh acid chloride conditions. The Boc-amine allows for mild, high-yielding coupling using standard reagents (HATU).

  • Final Form: The product is isolated as the HCl salt to prevent oxidative degradation of the free aniline moiety (the "Aniline Trap").

Figure 1: Retrosynthetic Analysis

Retrosynthesis Target Target: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Amide_Disc Amide Disconnection Target->Amide_Disc Deprotection Acid 2-(4-methylphenoxy)butanoic acid Amide_Disc->Acid Amine N-Boc-1,4-phenylenediamine (Protected Linker) Amide_Disc->Amine Ether_Disc Ether Disconnection Acid->Ether_Disc Hydrolysis Cresol p-Cresol (4-Methylphenol) Ether_Disc->Cresol Bromo Ethyl 2-bromobutyrate Ether_Disc->Bromo

Caption: Retrosynthetic breakdown identifying the convergent assembly of the phenoxy acid core and the protected diamine linker.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methylphenoxy)butyrate

Objective: Alkylation of p-cresol under basic conditions.

Reagents & Materials:

Reagent Equiv. Role
p-Cresol (4-Methylphenol) 1.0 Nucleophile
Ethyl 2-bromobutyrate 1.2 Electrophile

| Potassium Carbonate (


) | 2.0 | Base |
| Acetone | Solvent | 0.5 M conc. |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |

Procedure:

  • Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, add p-Cresol (1.0 equiv) and anhydrous Acetone .

  • Activation: Add

    
      (2.0 equiv) and KI  (0.1 equiv). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Dropwise add Ethyl 2-bromobutyrate (1.2 equiv) over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot (
    
    
    
    ) should disappear.
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Concentrate the filtrate in vacuo.
    
  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    . Flash chromatography (Hexane/EtOAc) yields the ester as a clear oil.
    
Step 2: Saponification to 2-(4-methylphenoxy)butanoic acid

Objective: Hydrolysis of the ester to the free carboxylic acid.

Procedure:

  • Dissolve the ester from Step 1 in THF/Water (3:1) .

  • Add LiOH·

    
      (3.0 equiv). Stir at RT for 4 hours.
    
  • Workup: Evaporate THF. Acidify the aqueous residue to pH 2 using 1M HCl. A white precipitate should form.

  • Isolation: Extract with EtOAc (3x). Dry (

    
    ) and concentrate.
    
  • Crystallization: Recrystallize from Hexane/Ether if necessary.

    • Checkpoint: Check

      
       NMR for disappearance of ethyl quartet/triplet signals.
      
Step 3: Amide Coupling (The Critical Step)

Objective: Coupling the acid core with the mono-protected diamine.

Reagents & Materials:

Reagent Equiv. Role
2-(4-methylphenoxy)butanoic acid 1.0 Acid Core
N-Boc-p-phenylenediamine 1.1 Amine Partner
HATU 1.2 Coupling Agent
DIPEA (Hünig's Base) 3.0 Base

| DMF (Anhydrous) | Solvent | 0.2 M conc. |

Procedure:

  • Activation: In a dry vial, dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF . Add DIPEA (1.5 equiv). Stir for 5 minutes (solution usually turns yellow).

  • Coupling: Add N-Boc-p-phenylenediamine (1.1 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–6 hours.

    • Mechanism:[1][2] HATU forms an activated ester (OAt-ester) which reacts rapidly with the aniline nitrogen.

  • Workup: Dilute with EtOAc (excess). Wash deeply with 5% LiCl solution (3x) to remove DMF, followed by sat.

    
     and brine.
    
  • Purification: Flash chromatography (DCM/MeOH 98:2 to 95:5). Isolate the Boc-protected intermediate .

Step 4: Deprotection & Salt Formation

Objective: Removal of the Boc group to release the target amine.

Procedure:

  • Dissolve the Boc-intermediate in minimal Dichloromethane (DCM) .

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT for 1–2 hours. A white solid (the product HCl salt) often precipitates directly.

  • Isolation: Dilute with Diethyl Ether (

    
    ) to maximize precipitation. Filter the solid under 
    
    
    
    atmosphere.
  • Drying: Dry under high vacuum to remove traces of dioxane.

Figure 2: Reaction Workflow

Workflow Step1 Step 1: Ether Synthesis (p-Cresol + Bromobutyrate) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Step1->Step2 Ester -> Acid Step3 Step 3: HATU Coupling (+ N-Boc-diamine) Step2->Step3 Acid Activation Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Boc-Intermediate Final Final Product (HCl Salt) Step4->Final Precipitation

Caption: Step-by-step synthetic workflow from raw materials to the final hydrochloride salt.

Analytical Characterization (Expected)

Compound: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Hydrochloride Molecular Formula:



  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.2 (s, 1H, Amide NH).
      
    • 
       9.8-10.0 (br s, 3H, 
      
      
      
      ).
    • 
       7.6 (d, 2H, Ar-H, amide side).
      
    • 
       7.2 (d, 2H, Ar-H, amine side).
      
    • 
       7.05 (d, 2H, Ar-H, cresol side).
      
    • 
       6.8 (d, 2H, Ar-H, cresol side).
      
    • 
       4.6 (t, 1H, 
      
      
      
      -proton).
    • 
       2.25 (s, 3H, Ar-
      
      
      
      ).
    • 
       1.9 (m, 2H, 
      
      
      
      ).
    • 
       1.0 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Observed

      
      .
      

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture in solvent.Use anhydrous Acetone/DMF; ensure

is finely ground.
Racemization Over-heating during Step 2 or 3.If using chiral starting material, keep coupling temp

. (Note: Protocol assumes racemic).
Product Oxidation Free aniline is air-sensitive.Crucial: Isolate as HCl salt immediately. Store under Argon at

.
Sticky Solid in Step 4 Hygroscopic salt.Triturate with cold

or Hexane to induce powder formation.

References

  • Williamson Ether Synthesis & Phenoxy Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for phenoxy acid synthesis).
  • Amide Coupling (HATU/Anilines)

    • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61(46), 10827-10852. Link

  • Boc-Protection Strategy vs Nitro Reduction: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience, 2006. (Protocols for Boc removal).
  • Related Structural Analogs (Mexiletine/Lidocaine Derivatives): Talevi, A., et al. "Computer-Aided Design and Synthesis of Novel Antiarrhythmic Compounds". Bioorganic & Medicinal Chemistry2012, 20(1), 52-60. (Context for phenoxy-alkyl-amide scaffolds).

Sources

Application

Application Note: Preparation and Handling of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Stock Solutions in DMSO

Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (CAS 1020054-75-4). This compound, character...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (CAS 1020054-75-4). This compound, characterized by a lipophilic phenoxy-butanamide tail and a reactive para-aniline headgroup, requires specific handling to prevent oxidative degradation and precipitation. This protocol is designed for researchers conducting high-throughput screening (HTS), medicinal chemistry optimization, or biological assay development.

Compound Profile & Physicochemical Properties

Before initiating solubilization, verify the compound identity and physicochemical parameters. The molecular weight is the critical factor for molarity calculations.

PropertyValueNotes
Chemical Name N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide
CAS Number 1020054-75-4[Source: Chemsrc]
Molecular Formula

Molecular Weight 284.35 g/mol Use this for Molarity calc.[1]
Solubility (Theoretical) High in DMSO, Ethanol; Low in WaterLipophilic LogP > 3 (Predicted)
Appearance Off-white to pale beige solidDarkening indicates oxidation
Reactive Moiety Primary Aniline (

)
Sensitive to air oxidation

Materials & Equipment

Reagents
  • Solid Compound: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (>98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).

    • Note: Do not use standard laboratory-grade DMSO that has been opened for long periods; DMSO is hygroscopic, and absorbed water will drastically reduce the solubility of this lipophilic compound.

  • Inert Gas: Argon or Nitrogen (for headspace purging).

Equipment
  • Analytical Balance (Precision ±0.01 mg).

  • Vortex Mixer.

  • Ultrasonic Water Bath (Temperature controlled).

  • Amber Glass Vials (Borosilicate, screw cap with PTFE liner).

    • Why Amber? To protect the aniline moiety from photodegradation.

    • Why Glass? DMSO can leach plasticizers from certain plastics (e.g., PS, PVC). Use Polypropylene (PP) or Glass only.

Preparation Protocol: 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution . Adjust volumes proportionally for different requirements.

Step 1: Molar Mass Calculation



Step 2: Weighing
  • Equilibrate the vial of solid compound to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weigh approximately 2.84 mg of the solid into a clean, dry amber glass vial .

  • Record the exact mass weighed (e.g., you weighed 2.90 mg).

Step 3: Solvent Addition (Gravimetric Adjustment)

Do not simply add 1 mL if the mass was not exactly 2.84 mg. Adjust the DMSO volume to achieve precisely 10 mM.



  • Example: If you weighed 2.90 mg :

    
    
    
Step 4: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Inspect the solution.[1] If solid particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes.

    • Caution: Do not allow the water bath to heat up (>40°C), as this may accelerate degradation of the aniline group.

  • Verify the solution is clear and particulate-free.

Step 5: Aliquoting & Storage
  • Divide the stock into small single-use aliquots (e.g., 50 µL) in PP microtubes or amber glass vials.

    • Reasoning: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and oxygen, leading to precipitation and oxidation.

  • Argon Purge: Gently blow inert gas over the headspace of each vial before capping.

  • Store at -20°C (short term < 1 month) or -80°C (long term).

Critical Technical Considerations (Expertise & Logic)

A. The "Aniline Risk" (Oxidation)

The 4-aminophenyl moiety is electron-rich and susceptible to oxidation, forming quinone-imine species or azo-dimers.

  • Observation: If your clear stock solution turns pink, brown, or black, significant oxidation has occurred.

  • Prevention: Strict exclusion of light (Amber vials) and oxygen (Argon purge/tight sealing) is mandatory.

B. DMSO Hygroscopicity & Precipitation

DMSO absorbs water from the atmosphere.

  • Mechanism: As water content in DMSO increases, the "solvating power" for lipophilic compounds like N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide decreases exponentially.

  • Impact: A stock solution that was clear on Day 1 may show needle-like crystals on Day 7 if stored in a leaky vial at -20°C (where DMSO might not freeze completely, allowing diffusion).

  • Solution: Use vials with PTFE-lined caps and Parafilm sealing.

C. Aqueous Dilution Strategy (Assay Prep)

When diluting this stock into aqueous assay buffer (e.g., PBS):

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high. Perform an intermediate dilution (e.g., 10x stock in 10% DMSO/Buffer) if precipitation is observed.

  • Mixing Speed: Rapid dispersion is key. Add the DMSO stock to the vortexing buffer, not the other way around, to prevent local high-concentration "crash out."

Process Visualization

The following diagram illustrates the logical workflow and decision gates for preparing the stock solution, ensuring quality control at every step.

StockPrep Start Start: Solid Compound (CAS 1020054-75-4) Weigh Weigh Solid (Amber Glass Vial) Start->Weigh Calc Calculate DMSO Vol (Based on Actual Mass) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate (Max 40°C) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Fail Precipitate Remains Check->Fail No Success QC Passed: Clear/Colorless Check->Success Yes Fix Warm gently (37°C) or Dilute to 5mM Fail->Fix Fix->Mix Aliquot Aliquot & Argon Purge Success->Aliquot Store Store at -80°C (Protect from Light) Aliquot->Store

Figure 1: Decision-tree workflow for the solubilization and QC of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution is Pink/Brown Oxidation of aniline group.Discard. Prepare fresh stock using new DMSO and Argon purging.
Precipitation upon thawing Water absorption or "Salting out" effect.Warm to 37°C and vortex. If insoluble, verify DMSO quality (water content).
Precipitation in Assay Buffer Compound insolubility (LogP issue).Lower the final concentration. Ensure DMSO < 0.5% in final assay. Use BSA/Serum in buffer to sequester lipophilic compound.

References

  • Chemical Identity & Properties: Chemsrc. N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (CAS 1020054-75-4).[2] Accessed 2023.[1][3] Link

  • Best Practices for DMSO Stocks: NIH Assay Guidance Manual. Compound Management and Handling. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Link

  • Solubility Guidelines: Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for Lipophilic Amide solubility).

Sources

Method

Application Note: HPLC Method Development for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

This Application Note is designed as a comprehensive technical guide for the HPLC method development of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide . It addresses the specific physicochemical challenges of this molec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the HPLC method development of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide . It addresses the specific physicochemical challenges of this molecule—namely its hydrophobic phenoxy-alkyl tail and its ionizable basic aniline moiety.[1]

Abstract & Introduction

This guide details the development of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (


). This molecule represents a classic "hydrophobic base" challenge in chromatography: it contains a non-polar phenoxybutanamide tail prone to strong retention and a basic primary amine (aniline derivative) susceptible to peak tailing due to silanol interactions.[1]

The protocol below prioritizes pH control to manage the ionization state of the aniline group, ensuring sharp peak shapes and reproducible retention times.

Target Analyte Profile
  • IUPAC Name: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide[1]

  • Molecular Weight: 284.35 g/mol [1]

  • Key Functional Groups:

    • Primary Aromatic Amine:[1] Basic (

      
      ).[1]
      
    • Phenoxy Ether & Alkyl Chain: Hydrophobic (

      
      ).[1]
      
    • Amide Linkage: Neutral, hydrogen bond acceptor/donor.[1]

Method Development Strategy (The "Why")

The critical decision in this method is the Mobile Phase pH .[1] The aniline nitrogen can exist as a neutral species (


) or a protonated cation (

).[1]
  • Low pH (pH < 3.0): The amine is fully protonated.[1]

    • Pros: Solubility is maximized; retention is reduced (faster elution); silanol interactions are suppressed by the excess acid.[1]

    • Cons: Basic selectivity is lower.[1]

  • Intermediate pH (pH 4–6): AVOID. The molecule is partially ionized (

    
    ), leading to split peaks and shifting retention times.[1]
    
  • High pH (pH > 8.0): The amine is neutral.[1]

    • Pros: Maximum retention (hydrophobic interaction dominates); often better peak symmetry on hybrid columns.[1]

    • Cons: Requires specific high-pH tolerant columns (e.g., Hybrid Silica).[1]

Selected Strategy: We utilize a Low pH (pH 2.[1]5) Phosphate Buffer approach.[1] This is the industry standard for robustness, ensuring the amine remains fully protonated and compatible with standard silica-based C18 columns.[1]

Decision Logic Visualization

MethodLogic Analyte Analyte: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (Basic Amine + Hydrophobic Tail) pKaCheck Check pKa (~5.3 for Aniline) Analyte->pKaCheck pH_Decision Select Mobile Phase pH pKaCheck->pH_Decision Low_pH Low pH (2.5) Protonated Cation pH_Decision->Low_pH Standard Path Mid_pH Mid pH (4-6) Partial Ionization pH_Decision->Mid_pH Avoid High_pH High pH (10.0) Neutral Species pH_Decision->High_pH Alt Path Result_Low Robust, Fast Elution Standard C18 Low_pH->Result_Low Result_Mid Unstable Retention Split Peaks Mid_pH->Result_Mid Result_High High Retention Requires Hybrid Column High_pH->Result_High

Figure 1: Method Development Decision Tree highlighting the critical avoidance of the pKa zone.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Buffer Component: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18),

    
    .[1]
    
Instrument Setup (HPLC-UV)
ParameterSettingRationale
System Quaternary or Binary Pump LCStandard configuration.
Detector UV-DAD (Diode Array)
Wavelength 240 nm (Primary), 280 nm (Secondary)240 nm targets the phenoxy/amide conjugation; 280 nm is specific to the aniline ring.[1]
Column Temp

Maintains constant viscosity and retention reproducibility.[1]
Flow Rate

Standard for 4.6 mm ID columns.
Injection Vol

Prevents column overload.[1]
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 
    
    
    
    0.1 using Diluted Phosphoric Acid. Filter through 0.45
    
    
    membrane.[1]
  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Program

This gradient is designed to elute the polar impurities early and the hydrophobic parent compound mid-run.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.01090Linear gradient to elute target
20.01090Wash step
20.19010Return to initial
25.09010Re-equilibration

Validation Parameters (System Suitability)

To ensure the method is "Self-Validating" as per Part 2 requirements, the following criteria must be met before every sample set.

System Suitability Test (SST) Criteria
  • Retention Time (

    
    ):  Target analyte should elute between 8.0 – 12.0 min.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .[1] (Critical for the amine group).[1][2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1][3]
  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    
Linearity & Range
  • Range:

    
     to 
    
    
    
    .[1]
  • Acceptance:

    
    .[1]
    

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Interaction between the protonated amine and residual silanols on the silica support.[1]

  • Solution 1: Ensure pH is

    
    .
    
  • Solution 2: Add 10-20 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker (competing base).[1]

  • Solution 3: Switch to a "Base Deactivated" (BDS) column.[1]

Issue: Retention Time Drift
  • Cause: Incomplete equilibration or pH fluctuation.[1]

  • Solution: Check buffer pH carefully. The amine's retention is highly sensitive to pH changes near its pKa, though pH 2.5 provides a safety buffer.[1]

Troubleshooting Workflow

Troubleshooting Problem Problem: Peak Tailing Check_pH Check pH < 3.0? Problem->Check_pH Add_TEA Add TEA Modifier Check_pH->Add_TEA No (Adjust) Change_Col Switch to Hybrid Column Check_pH->Change_Col Yes (Hardware issue) Solved Symm Factor < 1.5 Add_TEA->Solved Change_Col->Solved

Figure 2: Troubleshooting logic for common peak shape issues with basic analytes.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient design and pH selection).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-(4-Aminophenyl)acetamide (Structural Analog). Link[1]

  • Dolan, J. W. (2006).[1] "The Power of pH."[1] LCGC North America.[1] (Authoritative guide on pH effects on retention). Link

Sources

Application

Application Notes and Protocols for In Vitro Assays Using N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Introduction: Characterizing a Novel Butanamide Derivative N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide is a synthetic compound featuring a phenoxyacetamide scaffold, a structure common to molecules with a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Butanamide Derivative

N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide is a synthetic compound featuring a phenoxyacetamide scaffold, a structure common to molecules with a wide range of biological activities. The presence of the N-(4-aminophenyl) group and the phenoxy moiety suggests potential interactions with various biological targets. For instance, similar structures have been investigated for activities ranging from anticancer and antimicrobial effects to the inhibition of specific enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs)[1][2][3].

Given the novelty of this specific chemical entity and the absence of established biological targets in peer-reviewed literature, the initial step in its characterization is to assess its fundamental effect on living cells. A cytotoxicity assay serves as a robust and informative primary screen. The results of such an assay can guide further investigation into more specific mechanisms of action, such as apoptosis induction or cell cycle arrest, and can help to identify promising cell lines for further study.

This document provides a detailed protocol for determining the in vitro cytotoxicity of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for assessing cell viability. The underlying principle is the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The resulting formazan is insoluble in aqueous solution and must be solubilized prior to spectrophotometric measurement. The absorbance of the solubilized formazan solution is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to cytotoxicity or inhibition of cell proliferation.

Experimental Workflow for Cytotoxicity Profiling

The following diagram illustrates the overall workflow for assessing the in vitro cytotoxicity of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) treatment Treatment with N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide compound_prep->treatment cell_culture Cell Culture Maintenance (e.g., HeLa, A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Formazan Solubilization (e.g., with DMSO or SDS) mtt_addition->formazan_solubilization read_absorbance Spectrophotometric Reading (570 nm) formazan_solubilization->read_absorbance data_processing Data Processing (% Viability Calculation) read_absorbance->data_processing ic50_determination IC50 Determination data_processing->ic50_determination decision_tree start MTT Assay Results cytotoxic Significant Cytotoxicity (Low IC50) start->cytotoxic not_cytotoxic No Significant Cytotoxicity (High IC50) start->not_cytotoxic apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxic->apoptosis Investigate Mechanism of Death cell_cycle Cell Cycle Analysis (PI Staining) cytotoxic->cell_cycle Investigate Proliferation Effects other_assays Explore Other Activities (e.g., Anti-inflammatory, Antimicrobial) not_cytotoxic->other_assays enzyme_inhibition Specific Enzyme Inhibition Assays (HDAC, MMP, etc.) apoptosis->enzyme_inhibition If Apoptosis is Confirmed, Explore Upstream Targets cell_cycle->enzyme_inhibition end Conclusion on Mechanism of Action enzyme_inhibition->end end2 Conclusion on Lack of Cytotoxicity other_assays->end2

Sources

Method

Application Notes and Protocols for the Extraction of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide from Biological Samples

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The proposed methodologies are designed to be a starting point for method development and will require optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The proposed methodologies are designed to be a starting point for method development and will require optimization and validation for specific applications. The choice of the optimal extraction technique will depend on several factors, including the biological matrix, the required limit of quantification (LOQ), sample throughput needs, and the analytical instrumentation available.

Analyte Profile and Physicochemical Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective extraction strategy. In the absence of experimentally derived data for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide, we can infer key characteristics based on its chemical structure.

  • Structure: The molecule possesses a secondary amide linkage, an aromatic amine (aniline derivative), a phenoxy ether group, and a moderately sized alkyl chain.

  • Predicted Ionization (pKa): The primary amine on the aminophenyl group is expected to be weakly basic, with an estimated pKa in the range of 4-5. This is a critical parameter for developing pH-driven liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. At a pH below its pKa, the amine will be protonated (cationic), and at a pH above its pKa, it will be in its neutral form.

  • Predicted Lipophilicity (LogP): The presence of two aromatic rings and an alkyl chain suggests that the compound is moderately lipophilic. The estimated octanol-water partition coefficient (logP) is likely to be in the range of 2-4, indicating a preference for organic solvents over aqueous media in its neutral state.

  • Solubility: The compound's solubility will be pH-dependent. It is expected to have higher solubility in acidic aqueous solutions due to the protonation of the primary amine and in organic solvents when in its neutral form.

ParameterPredicted Value/CharacteristicImplication for Extraction
Molecular Weight ~284.36 g/mol Suitable for standard LC-MS/MS analysis.
pKa (aromatic amine) 4.0 - 5.0pH adjustment is critical for selective extraction in LLE and SPE.
LogP 2.0 - 4.0Indicates good partitioning into organic solvents in LLE and retention on reversed-phase SPE sorbents.
Hydrogen Bond Donors 2 (amine and amide N-H)Can interact with polar sorbents in SPE.
Hydrogen Bond Acceptors 3 (carbonyl and ether oxygens)Can interact with polar sorbents in SPE.

Pre-analytical Sample Handling

Consistent and appropriate sample handling is crucial to ensure the integrity of the analytical results.

  • Collection: Biological samples (e.g., plasma, serum, urine) should be collected using appropriate anticoagulants (for blood products) and stored in inert containers.

  • Storage: Samples should be immediately frozen and stored at -20°C or, preferably, -80°C to minimize enzymatic degradation of the analyte.

  • Thawing: Samples should be thawed at room temperature or in a cool water bath and vortexed gently to ensure homogeneity before aliquoting for extraction. Multiple freeze-thaw cycles should be avoided, and the stability of the analyte under these conditions must be validated.[1][2]

Extraction Methodologies

Three common and effective extraction techniques are presented here: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will be a balance between the desired level of sample cleanup, recovery, throughput, and cost.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is particularly well-suited for high-throughput screening applications. However, it provides the least amount of sample cleanup, which may lead to significant matrix effects in the subsequent analysis.

Causality behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is a common choice as it is a water-miscible organic solvent that effectively denatures and precipitates proteins. It often results in cleaner extracts compared to methanol.[3][4]

  • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of acetonitrile to plasma/serum is typically sufficient to ensure complete protein precipitation.[5]

  • Centrifugation: High-speed centrifugation is necessary to form a compact pellet of precipitated protein, allowing for the clear separation of the supernatant containing the analyte.

Protocol for Protein Precipitation:

  • Aliquot 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 92-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

PPT_Workflow Sample 100 µL Plasma/Serum Add_ACN Add 300 µL Cold Acetonitrile Sample->Add_ACN Vortex Vortex 30-60 sec Add_ACN->Vortex Centrifuge Centrifuge ≥10,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup than PPT by partitioning the analyte between two immiscible liquid phases. The efficiency of LLE is highly dependent on the choice of extraction solvent and the pH of the aqueous phase.

Causality behind Experimental Choices:

  • pH Adjustment: Based on the predicted pKa of the aromatic amine (4-5), adjusting the sample pH to >6 will ensure the analyte is in its neutral, more lipophilic form, thus maximizing its partitioning into an organic solvent.[6][7]

  • Extraction Solvent: A water-immiscible organic solvent of intermediate polarity, such as methyl tert-butyl ether (MTBE) or ethyl acetate, is a good starting point. MTBE is often preferred due to its lower water solubility, leading to cleaner extracts. A mixture of solvents can also be used to fine-tune the polarity.

  • Back-Extraction (Optional): For even cleaner samples, a back-extraction step can be included. The analyte is first extracted into an organic solvent, which is then washed with an acidic aqueous solution. The analyte, now protonated and charged, partitions into the acidic aqueous phase, leaving neutral and basic interferences in the organic phase. The pH of the aqueous phase can then be raised, and the analyte re-extracted into a fresh organic solvent.

Protocol for Liquid-Liquid Extraction:

  • Aliquot 200 µL of the biological sample into a polypropylene tube.

  • Add 50 µL of a buffer to adjust the pH to ~7-8 (e.g., 1 M ammonium hydroxide or sodium bicarbonate).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 2-5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.

LLE_Workflow Sample 200 µL Sample pH_Adjust Adjust pH to 7-8 Sample->pH_Adjust Add_Solvent Add 1 mL MTBE pH_Adjust->Add_Solvent Vortex Vortex 2-5 min Add_Solvent->Vortex Centrifuge Centrifuge 3,000 x g, 10 min Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow cluster_0 SPE Cartridge Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

Method Validation

Once an extraction protocol has been developed, it must be rigorously validated to ensure that it is reliable and reproducible for its intended purpose. The validation should be performed in accordance with the guidelines from regulatory agencies such as the FDA and EMA. [1][2] Key Validation Parameters:

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Accuracy The closeness of the measured concentration to the nominal concentration.The mean concentration should be within ±15% of the nominal value (±20% at the LOQ).
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.The coefficient of variation (CV) should not exceed 15% (20% at the LOQ).
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible, although 100% recovery is not required.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤15%.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The extraction of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide from biological samples can be successfully achieved using protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of the most appropriate method will depend on the specific requirements of the assay. This guide provides detailed protocols and the scientific rationale behind the experimental choices to serve as a robust starting point for method development. It is imperative that any developed method is fully validated according to regulatory guidelines to ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other drug development studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]

  • Ho, W., et al. (2002). Liquid-liquid extraction of aromatic amines from aqueous solutions using a functionalized ionic liquid. Industrial & engineering chemistry research, 41(12), 2891-2895.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing degradation of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide in solution

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the degradation of N-(4-Aminophenyl)-2-(4-methylphenoxy)buta...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the degradation of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide in solution. By understanding the molecule's inherent vulnerabilities and implementing the recommended protocols, users can ensure the stability and integrity of their experimental samples, leading to more accurate and reproducible results.

Section 1: Understanding the Molecule's Vulnerabilities

N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide is a multi-functional compound. Its stability in solution is not absolute and is dictated by the chemical properties of its core components: an amide linkage , a primary aromatic amine , and a phenoxy ether group . Each of these sites presents a potential pathway for degradation under common laboratory conditions.

  • Amide Bond: The butanamide linkage is susceptible to hydrolysis, a chemical process where water breaks the bond.[1] This reaction is significantly accelerated under either acidic or basic conditions, cleaving the molecule into its constituent carboxylic acid and amine fragments.[2][3]

  • Aromatic Amine: The primary aminophenyl group is a potential site for oxidation. Aromatic amines can be sensitive to dissolved oxygen, trace metals, and light, which can lead to the formation of colored degradation products.[4][5] Furthermore, the basicity of this group is relatively low due to the delocalization of the nitrogen's lone pair electrons into the aromatic ring, which influences its reactivity and solubility.[6][7]

  • Phenoxy Ether Group: While generally more stable than esters, ether linkages can undergo cleavage under harsh acidic conditions. The phenoxy moiety, as part of an aromatic system, can also absorb UV light, making the compound susceptible to photodegradation.[8]

Below is a diagram illustrating the key functional groups and their primary degradation pathways.

G cluster_molecule N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Structure cluster_pathways Potential Degradation Pathways mol Molecule Structure (Highlights Vulnerable Sites) hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) mol->hydrolysis Amide Bond Cleavage oxidation Aromatic Amine Oxidation (O₂, Light, Metal Ions) mol->oxidation Aminophenyl Group photodegradation Photodegradation (UV Light Exposure) mol->photodegradation Phenoxy & Aromatic Rings

Caption: Key degradation pathways for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of degradation for this compound in solution?

A1: The most prevalent and rapid degradation pathway is typically the hydrolysis of the amide bond.[1] This is highly dependent on the pH of the solution. Both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions should be avoided to maintain the integrity of the amide linkage.[9]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: For optimal stability, solutions should be maintained in a neutral to slightly acidic pH range, ideally between pH 5.0 and 7.0 . A buffered solution is highly recommended over unbuffered water to prevent pH shifts due to dissolved atmospheric CO₂ or other contaminants. Phosphate or citrate buffers are suitable choices.

Q3: Which solvents are recommended for preparing stock solutions?

A3: For a stock solution, a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF is recommended for long-term storage at low temperatures. For working solutions, if an aqueous medium is required, prepare the solution fresh from the non-aqueous stock and use a suitable buffer as described in Q2. Avoid using highly acidic or basic aqueous solvents.

Q4: How should I store my stock and working solutions?

A4: Storage conditions are critical. The following table summarizes our recommendations.

Parameter Stock Solution (in Anhydrous DMSO/DMF) Aqueous Working Solution (Buffered) Rationale
Temperature -20°C or -80°C2-8°C (short-term) or frozen at -20°CReduces rates of all chemical reactions.
Light Exposure Protect from light (use amber vials)Protect from light (use amber vials)Minimizes photodegradation of aromatic rings.[8]
Atmosphere Store under an inert gas (Argon/Nitrogen)Use degassed buffers where possiblePrevents oxidation of the aromatic amine.[5]
Container Tightly sealed glass vials with PTFE capsTightly sealed glass vials or polypropylene tubesPrevents solvent evaporation and contamination.
Shelf Life Months to years (verify with analysis)Prepare fresh daily; use within 24 hours if at 2-8°CAqueous solutions are more prone to hydrolysis.

Q5: How can I quickly check if my compound might be degrading?

A5: A visual inspection is the first step. The appearance of a yellow or brown tint in a previously colorless solution is a strong indicator of the oxidative degradation of the aromatic amine. For a quantitative assessment, an analytical technique like HPLC or LC-MS is necessary to detect the appearance of new peaks (degradants) or a decrease in the area of the parent compound's peak.[10]

Section 3: Troubleshooting Guide

This guide provides a logical workflow for diagnosing common issues encountered during experiments.

Problem: My experimental results are inconsistent, especially between experiments run on different days.

This is a classic symptom of sample instability. Follow this workflow to diagnose the issue.

G cluster_investigation Troubleshooting Workflow start Inconsistent Experimental Results q1 Is the stock solution old or stored improperly? start->q1 a1_yes Prepare fresh stock solution. Re-run experiment. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are working solutions prepared fresh daily from stock? a1_no->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Adopt 'prepare fresh' protocol. Re-run experiment. q2->a2_no No q3 Is the aqueous buffer pH between 5.0 and 7.0? a2_yes->q3 a3_yes Proceed to next check. q3->a3_yes Yes a3_no Adjust buffer pH. Re-run experiment. q3->a3_no No q4 Are solutions protected from light during preparation and use? a3_yes->q4 a4_yes Instability confirmed. Run analytical check. q4->a4_yes Yes a4_no Use amber vials/tubes. Re-run experiment. q4->a4_no No end_node Analyze old vs. fresh solution via HPLC/LC-MS to identify degradants. a4_yes->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 4: Protocols for Stability Assessment

To ensure the integrity of your compound, we recommend performing a forced degradation study. This will help you understand how your specific solution conditions affect stability.

Protocol 4.1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM): Accurately weigh the required amount of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide solid. Dissolve in anhydrous DMSO to a final concentration of 10 mM. Aliquot into amber glass vials, purge with nitrogen or argon, seal tightly, and store at -80°C.

  • Working Solution (100 µM): Allow a stock aliquot to thaw completely at room temperature. Dilute 1:100 into your chosen experimental buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). Vortex briefly to mix. This solution should be prepared fresh before each experiment.

Protocol 4.2: Forced Degradation Study

This protocol uses an exaggerated stress condition to rapidly assess stability pathways.

  • Prepare five separate 100 µM working solutions of the compound in a neutral buffer (pH 7.0).

  • Acid Hydrolysis: Add 1M HCl to one tube to bring the final pH to ~2.

  • Base Hydrolysis: Add 1M NaOH to a second tube to bring the final pH to ~12.

  • Oxidative Degradation: Add 3% hydrogen peroxide to a third tube.

  • Photodegradation: Place a fourth tube under a direct UV lamp (e.g., 254 nm or 365 nm) or on a sunny windowsill for several hours.[11]

  • Control: Keep the fifth tube under standard recommended conditions (wrapped in foil at room temperature).

  • Incubate all tubes for 24 hours at room temperature.

  • Analyze all samples by HPLC or LC-MS against a freshly prepared "time zero" sample. A significant decrease in the parent peak area or the appearance of new peaks in the stressed samples confirms susceptibility to that degradation pathway.

Protocol 4.3: HPLC Method for Stability Monitoring

This is a general reverse-phase HPLC method for monitoring the purity of the compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: Inject 10 µL of each sample from the forced degradation study. Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.

References

  • Allen, A.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemistry Steps.
  • mechanism of amide hydrolysis. (2019, January 15). YouTube.
  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • ResearchGate. (2016, December 29).
  • Hoppe, M., Gmeiner, M., & Schmid, P. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • AAT Bioquest. (2024, May 17).
  • Stencl, J., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • ResearchGate. (2025, August 6).
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • Thermo Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, December 24).
  • ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. J Pharm Biomed Anal., 17(6-7), 955-78.
  • Irimie, F. D., et al. (n.d.).
  • CymitQuimica. (n.d.). CAS 122-80-5: N-(4-Aminophenyl)acetamide.
  • Sabouni, R., et al. (2019). Photocatalytic degradation of pharmaceutical micro-pollutants using ZnO. PubMed.
  • Nguyen, V. H., et al. (n.d.).

Sources

Optimization

Technical Support Center: Stability Optimization for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Executive Summary You are likely working with N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (herein referred to as NAP-MPB ) as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Due to its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (herein referred to as NAP-MPB ) as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Due to its structural complexity—containing an oxidizable aniline, a hydrolyzable amide, and a racemizable alpha-carbon—this molecule presents a "stability triad" challenge.

The Bottom Line: The theoretical stability "sweet spot" for NAP-MPB is pH 4.5 – 5.5 .

  • pH < 3.0: Risks rapid acid-catalyzed amide hydrolysis.

  • pH > 7.0: Risks rapid oxidation (discoloration) and base-catalyzed racemization.

  • pH 4.5 – 5.5: Minimizes hydrolysis while keeping a significant fraction of the aniline moiety protonated (

    
    ), thereby suppressing oxidation.
    
Module 1: The Stability Landscape

To troubleshoot effectively, you must understand the competing degradation pathways. The molecule is under constant threat from three vectors depending on the pH environment.

Degradation Pathways Diagram

NAP_MPB_Degradation cluster_conditions Critical Factors Molecule NAP-MPB (Native) Hydrolysis Hydrolysis Products (Carboxylic Acid + Phenylenediamine) Molecule->Hydrolysis Acid Catalysis (pH < 3) Base Catalysis (pH > 9) Oxidation Oxidation Products (Quinone Imines / Azo Dimers) Molecule->Oxidation Free Base Amine (pH > 5 + O2 + Light) Racemization Racemate (R/S Mixture) Molecule->Racemization Enolization (pH > 8) Trace Metals Trace Metals Trace Metals->Oxidation UV Light UV Light UV Light->Oxidation Temperature Temperature Temperature->Hydrolysis

Figure 1: Competing degradation pathways for NAP-MPB based on pH stress.

Module 2: Troubleshooting Guide (Q&A)
Q1: My solution turns pink/brown within hours. Is this hydrolysis?

A: No, this is Oxidation . Hydrolysis products (carboxylic acids and amines) are typically colorless. Color changes indicate the formation of conjugated systems, likely quinone imines or azo compounds derived from the 4-aminophenyl moiety.

  • The Mechanism: The primary aromatic amine is electron-rich. In its neutral form (free base), it is highly susceptible to radical oxidation by dissolved oxygen [1].

  • The Fix:

    • Lower the pH: Shift the pH to ~4.5. This protonates the amine (forming the anilinium ion), which is electronically deactivated and resistant to oxidation [2].

    • Deoxygenate: Sparge all buffers with Argon or Nitrogen for 15 minutes before use.

    • Add Antioxidants: If you must work at neutral pH, add 0.1% Sodium Metabisulfite or Ascorbic Acid.

Q2: I see a new peak at the same molecular weight but different retention time. What is it?

A: This is likely Racemization .[1] NAP-MPB has a chiral center at the C2 position (alpha to the carbonyl). The proton attached to this carbon is acidic due to the electron-withdrawing phenoxy group.

  • The Mechanism: At basic pH (usually > 8), the alpha-proton is abstracted by the base, forming a planar enolate intermediate. When this reprotonates, it does so from either face, destroying optical purity [3].[2]

  • The Fix:

    • Strict pH Control: Never exceed pH 7.5 during processing.

    • Avoid Strong Bases: Use weak bases (e.g., bicarbonate) instead of hydroxides for pH adjustment.

Q3: My assay values are dropping, but I don't see color change. Why?

A: This is Hydrolysis . The amide bond is cleaving.[3][4][5][6] This is "silent" degradation because the products are often colorless and soluble.

  • The Mechanism: Amide hydrolysis rates typically follow a V-shaped pH-rate profile. The reaction is catalyzed by

    
     at low pH and 
    
    
    
    at high pH, with a region of maximum stability near neutral pH [4].
  • The Fix:

    • Buffer Selection: Ensure your buffer has adequate capacity.[7][8] A shift in pH during storage can push the molecule into a hydrolytic danger zone.

    • Temperature Control: Hydrolysis has a high activation energy. Store samples at 2-8°C.

Module 3: Data & Buffer Selection

Use the table below to select the appropriate buffer system for your stability studies.

Table 1: Recommended Buffer Systems for NAP-MPB

Target pHBuffer SystemStability RiskMitigation Strategy
2.0 - 3.0 Phosphate / CitrateHigh (Acid Hydrolysis)Keep temp < 4°C; Analyze immediately.
4.0 - 5.5 Acetate / CitrateLow (Optimal)Preferred Range. Monitor for precipitation if concentration is high.
6.0 - 7.5 PhosphateMedium (Oxidation)Requires deoxygenation and amber glassware.
> 8.0 Borate / TrisHigh (Racemization & Oxidation)Avoid. If necessary, use minimal exposure time.

Critical Note on Citrate: Citrate is an excellent buffer for the pH 3-5 range and acts as a chelating agent, sequestering trace metals (Fe, Cu) that catalyze amine oxidation. It is highly recommended for NAP-MPB. [5]

Module 4: Experimental Protocol
Protocol: Determination of pH-Rate Profile

To rigorously define the stability of NAP-MPB, you must construct a pH-rate profile. This protocol ensures self-validating data.

Workflow Diagram

Protocol_Workflow Step1 1. Buffer Prep (pH 1.0 - 10.0) Step2 2. Spike NAP-MPB (Final Conc: 50 µg/mL) Step1->Step2 Step3 3. Incubation (Temp: 40°C, 60°C) Step2->Step3 Step4 4. Sampling (t=0, 2, 4, 8, 24h) Step3->Step4 Step5 5. HPLC Analysis (Isocratic/Gradient) Step4->Step5 Step6 6. Plot k_obs vs pH Step5->Step6

Figure 2: Step-by-step workflow for kinetic stability profiling.

Detailed Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at 1.0 pH unit intervals (pH 2.0 to 10.0). Maintain constant ionic strength (

    
    ) using NaCl to avoid salt effects [4].
    
  • Stock Solution: Dissolve NAP-MPB in Acetonitrile or Methanol (keep organic solvent < 5% in final mix to avoid solvent effects).

  • Initiation: Spike stock into pre-heated buffers.

    • Control: Prepare a standard at pH 5.0 stored at 4°C.

  • Sampling: Aliquot 1 mL at defined time points.

    • Quenching: Immediately cool to 4°C. For basic samples, neutralize with dilute HCl to stop racemization/hydrolysis.

  • Analysis: Quantify remaining NAP-MPB via HPLC-UV (approx. 254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Plot

      
       vs. pH.[4] The minimum of this curve is your exact optimal pH.
      
References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
  • Pinson, J., & Saveant, J. M. (2018). "Electrochemical Oxidation of Aromatic Amines". Journal of Electroanalytical Chemistry.

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. 2nd Edition. Wiley. (The authoritative source on pH-rate profiles and amide hydrolysis kinetics).
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: H-NMR Structural Elucidation of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Executive Summary Compound Class: -Phenoxyamide derivative / Aniline scaffold. Primary Application: Synthetic intermediate for histone deacetylase (HDAC) inhibitors, sodium channel blockers, or local anesthetics. Analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class:


-Phenoxyamide derivative / Aniline scaffold.
Primary Application:  Synthetic intermediate for histone deacetylase (HDAC) inhibitors, sodium channel blockers, or local anesthetics.
Analytical Challenge:  Distinguishing the target molecule from its para-nitro precursor and verifying the integrity of the labile primary amine (

) and the chiral

-proton.

This guide provides a high-resolution interpretation of the Proton Nuclear Magnetic Resonance (


H-NMR) spectrum for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide . It compares the efficacy of 

H-NMR against alternative analytical techniques (IR, MS) and establishes a self-validating protocol for confirming structural purity.

Structural Analysis & Predictive Logic

Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct environments. The structure consists of two aromatic systems linked by a chiral amide backbone.

The Molecular Scaffold

The molecule is divided into three key domains:

  • Domain A (The Acid Moiety): A 2-(4-methylphenoxy)butanoic acid fragment. Contains a chiral center (

    
    -CH), an ethyl group, and a para-tolyl ether.
    
  • Domain B (The Linker): An amide bond (

    
    ).
    
  • Domain C (The Amine Moiety): A 1,4-disubstituted benzene ring (derived from p-phenylenediamine), terminating in a free primary amine (

    
    ).
    
Predicted Chemical Shift Logic (DMSO- )

We utilize DMSO-


  as the solvent of choice. Unlike 

, DMSO prevents solute aggregation and slows proton exchange, allowing for the distinct observation of the amide (

) and amine (

) protons.
Proton GroupEnvironment DescriptionPredicted Shift (

, ppm)
MultiplicityIntegration
Amide NH Deshielded by carbonyl anisotropy & H-bonding9.60 – 9.90 Singlet (s)1H
Ar-H (C) Ortho to Amide (Deshielded)7.30 – 7.40 Doublet (d)2H
Ar-H (A) Ortho to Alkyl (Tolyl ring)7.00 – 7.10 Doublet (d)2H
Ar-H (A) Ortho to Oxygen (Tolyl ring)6.75 – 6.85 Doublet (d)2H
Ar-H (C) Ortho to Amine (Shielded by resonance)6.45 – 6.55 Doublet (d)2H
Amine NH

Exchangeable, broad4.80 – 5.00 Broad Singlet (br s)2H

-CH
Deshielded by Oxygen & Carbonyl (Chiral)4.55 – 4.65 Triplet/dd1H
Ar-CH

Methyl on aromatic ring2.20 – 2.25 Singlet (s)3H
Ethyl CH

Methylene group1.80 – 1.95 Multiplet (m)2H
Ethyl CH

Terminal methyl0.90 – 1.00 Triplet (t)3H

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and spectral integrity, follow this specific workflow. This protocol minimizes water interference which can obscure the critical


-CH and 

signals.
Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Use 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Critical: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The amide and aromatic protons have longer

    
     relaxation times; a short D1 will reduce integration accuracy.
    
  • Scans (NS): 16 to 32 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phasing: Manual phasing is required to flatten the baseline around the broad

    
     peak.
    

Comparative Analysis: Performance vs. Alternatives

In drug development, the "performance" of an analytical method is defined by its ability to detect impurities and confirm regiochemistry.

H-NMR vs. Mass Spectrometry (MS) & IR

While MS confirms molecular weight (M+H = 285.15), it cannot distinguish between the target and potential regioisomers (e.g., if the butyryl group attached to the wrong nitrogen in a diamine precursor).

FeatureH-NMR (This Protocol) LC-MS FT-IR
Regio-isomer ID High (Coupling constants confirm connectivity)Low (Fragmentation often identical)Low
Purity Quantification High (Molar ratios via integration)Medium (Response factors vary)Low
Chiral Center Check Medium (Diastereotopic protons visible)NoneNone
Amine Detection High (Distinct broad singlet in DMSO)High (Mass shift)Medium (N-H stretch often buried)
Distinguishing Product from Precursors

The most common synthetic route involves the reduction of a nitro-intermediate. H-NMR is the superior method to monitor this reduction.

Comparison Table: Target vs. Nitro-Precursor

Diagnostic SignalTarget: Amino-Analogue Precursor: Nitro-Analogue Observation
Amide NH

9.7 ppm

10.5+ ppm
Nitro group is electron-withdrawing, deshielding the amide proton significantly.
Ring C Protons AA'BB' (

6.5 & 7.3)
AA'BB' (

7.8 & 8.2)
The shift from ~8.2 (nitro) to ~6.5 (amine) is the definitive proof of reduction.
-NH

Signal

4.9 ppm (Visible)
Absent Appearance of this broad singlet confirms the amine formation.

Detailed Interpretation Guide

The Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct signals (Amide) to the most coupled (Alkyl).

NMR_Assignment Start Start: Full Spectrum (0-12 ppm) Amide 1. Identify Amide NH (~9.7 ppm) Single sharp peak, D2O exchangeable Start->Amide Aromatic 2. Analyze Aromatic Region (6.0-8.0 ppm) Look for two AA'BB' systems Amide->Aromatic Aniline 2a. Aniline Ring Upfield doublet ~6.5 ppm (Ortho to NH2) Aromatic->Aniline Phenoxy 2b. Phenoxy Ring Two doublets ~6.8 & 7.1 ppm Aromatic->Phenoxy Alpha 3. Locate Alpha-Proton (~4.6 ppm) Triplet or dd (Deshielded by O & CO) Phenoxy->Alpha Alkyl 4. Alkyl Chain (0.9 - 2.3 ppm) Methyl singlet, Ethyl triplet/multiplet Alpha->Alkyl

Figure 1: Step-by-step logic flow for spectral assignment.

Region-by-Region Analysis
A. The Low Field Region (9.0 – 10.0 ppm)
  • Signal:

    
     9.75 (s, 1H).
    
  • Assignment: Amide -NH- .

  • Validation: Add a drop of

    
     to the tube. Shake and re-run. This peak will disappear (deuterium exchange). If it does not disappear, the product is not the amide.
    
B. The Aromatic Region (6.0 – 8.0 ppm)

This region contains 8 protons organized into two distinct AA'BB' systems.

  • Ring C (Aniline side):

    • 
       7.35 (d, 
      
      
      
      Hz, 2H): Protons ortho to the amide group.
    • 
       6.50 (d, 
      
      
      
      Hz, 2H): Protons ortho to the amine group. Note: The upfield shift to 6.50 is characteristic of the electron-donating effect of the
      
      
      group.
  • Ring A (Phenoxy side):

    • 
       7.08 (d, 
      
      
      
      Hz, 2H): Protons meta to the oxygen (ortho to methyl).
    • 
       6.80 (d, 
      
      
      
      Hz, 2H): Protons ortho to the oxygen.
C. The Mid-Field Region (4.0 – 5.0 ppm)
  • Signal 1:

    
     4.90 (br s, 2H).
    
    • Assignment: Primary Amine -NH

      
       .
      
    • Note: This peak is broad due to quadrupole broadening from the Nitrogen nucleus and hydrogen bonding. It is temperature-dependent.[1]

  • Signal 2:

    
     4.60 (t, 
    
    
    
    Hz, 1H).
    • Assignment:

      
      -Proton (-O-CH-CO- ).
      
    • Structural Check: This proton is coupled to the adjacent methylene group. Its chemical shift confirms the ether linkage.

D. The High Field Region (0.0 – 2.5 ppm)
  • Signal 1:

    
     2.22 (s, 3H).
    
    • Assignment: Aryl Methyl (Ar-CH

      
       ).
      
  • Signal 2:

    
     1.85 (m, 2H).
    
    • Assignment: Methylene group of the ethyl chain (-CH

      
      -CH
      
      
      
      ).
  • Signal 3:

    
     0.95 (t, 
    
    
    
    Hz, 3H).
    • Assignment: Terminal Methyl (-CH

      
      -CH
      
      
      
      ).

Synthesis & Connectivity Visualization

The following diagram represents the connectivity established by the NMR data, highlighting the coupling networks (spin systems) verified by the spectrum.

Connectivity Amine NH2 (4.9 ppm) RingC Aniline Ring (6.5 & 7.3 ppm) Amine->RingC Donates e- Amide Amide NH (9.7 ppm) RingC->Amide Connected Alpha Alpha CH (4.6 ppm) Amide->Alpha CO-CH RingA Phenoxy Ring (6.8 & 7.1 ppm) Alpha->RingA Ether Link Et Ethyl Group (0.9 & 1.8 ppm) Alpha->Et Alkyl Chain Me Ar-Me (2.2 ppm) RingA->Me Substituent

Figure 2: Connectivity map derived from H-NMR coupling constants.

Troubleshooting & Common Pitfalls

  • Water Peak Interference: In DMSO-

    
    , water appears around 3.33 ppm. If the sample is "wet," this peak broadens and can obscure the 
    
    
    
    -proton or merge with the amine signal.
    • Solution: Use a fresh ampoule of DMSO-

      
       or add activated 4Å molecular sieves.
      
  • Rotamers: Amides can exhibit restricted rotation, leading to peak doubling. However, for secondary amides like this, the trans isomer is overwhelmingly favored, and doubling is rarely seen at room temperature.

  • Trace Impurities:

    • Singlet at 2.09 ppm: Residual Acetone.

    • Singlet at 5.75 ppm: Dichloromethane (DCM) residue from extraction.

    • Singlet at 2.50 ppm: DMSO solvent residual.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (Standard text for chemical shift tables).

  • Reich, H. J. (2024).[5][6] "Structure Determination Using NMR." University of Wisconsin-Madison.

  • PubChem Compound Summary. (2024). "Phenoxybutanamide Derivatives." National Library of Medicine. (General reference for structural analogs).

Sources

Comparative

Technical Comparison Guide: MS Validation Strategies for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Executive Summary & Core Directive Target Analyte: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (Hereafter referred to as APMB ). Chemical Class: Diaryl ether amide / Aniline derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Target Analyte: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (Hereafter referred to as APMB ). Chemical Class: Diaryl ether amide / Aniline derivative. Molecular Weight: ~284.35 Da. Primary Application: Small Molecule Drug Candidate (SMDC) quantification in biological matrices.

This guide provides a rigorous technical validation framework for APMB. Unlike generic protocols, this document addresses the specific ionization behavior of the p-phenylenediamine moiety and the lability of the phenoxy-ether linkage. We compare the industry-standard LC-ESI-MS/MS workflow against alternative platforms (LC-UV and GC-MS) to demonstrate why MS/MS is the requisite "product" for regulatory-compliant quantitation.

Technical Comparison: Why LC-MS/MS?

For researchers in drug development, selecting the detection platform is the first critical decision. The following table objectively compares the performance of the recommended LC-ESI-MS/MS workflow against common alternatives for APMB.

Table 1: Comparative Performance Matrix
FeatureLC-ESI-MS/MS (Recommended) LC-UV (Diode Array) GC-MS (EI Source)
Sensitivity (LLOQ) High (pg/mL range). The aniline nitrogen (

) protonates readily, yielding intense

signals.
Moderate (ng/mL range). Limited by the molar extinction coefficient of the isolated phenyl rings.Low to Moderate . Requires derivatization (e.g., silylation) to prevent thermal degradation of the amide bond.
Selectivity Excellent . MRM transitions (

) distinguish APMB from plasma interferences.
Low . Co-elution with plasma proteins or metabolites is common; lacks mass discrimination.High , but prone to artifact formation during injection port thermal stress.
Throughput High . Run times < 3 mins with UPLC.Moderate . Requires longer gradients to resolve peaks chromatographically.Low . Sample preparation (derivatization) adds 1-2 hours to workflow.
Matrix Effects Susceptible . Requires stable isotope internal standards (SIL-IS) to correct.Robust . Less affected by ion suppression, but background absorbance is high.Robust , but carrier gas purity and column bleed are concerns.

Verdict: While LC-UV is sufficient for raw material purity checks, LC-ESI-MS/MS is the only viable path for bioanalytical validation (PK/PD studies) due to the sensitivity required to detect APMB at physiological concentrations.

Theoretical Grounding: Fragmentation & Ionization

To validate APMB, one must understand its behavior inside the collision cell. The molecule contains two distinct domains prone to cleavage: the amide linker and the ether bond .

Mechanism of Action (ESI Positive Mode)
  • Precursor Selection (

    
    ):  The terminal amine on the p-phenylenediamine ring is the most basic site. ESI at acidic pH (0.1% Formic Acid) yields the stable precursor 
    
    
    
    .
  • Collision Induced Dissociation (

    
    ): 
    
    • Pathway A (Primary): Cleavage of the amide bond. This generates the characteristic p-phenylenediamine cation (

      
      ).
      
    • Pathway B (Secondary): Cleavage of the ether bond, losing the p-cresol moiety, or charge retention on the phenoxy-butyryl fragment (

      
      ).
      
Visualization: Fragmentation Pathway

The following diagram maps the specific ionization logic required for Method Development.

APMB_Fragmentation Precursor Precursor [M+H]+ m/z 285.2 Collision Collision Cell (CID Energy 20-35 eV) Precursor->Collision ESI+ Frag1 Product Ion A (p-Phenylenediamine) m/z 109.1 Collision->Frag1 Amide Cleavage (Quantifier) Frag2 Product Ion B (Phenoxy-butyryl) m/z 177.1 Collision->Frag2 Ether Cleavage (Qualifier) Neutral Neutral Loss (p-Cresol / Amine) Collision->Neutral

Figure 1: Predicted ESI-MS/MS fragmentation pathway for APMB. The 285 -> 109 transition is recommended for quantitation due to the stability of the aniline fragment.

Comprehensive Validation Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards.

Phase 1: Method Development (Pre-Validation)

Objective: Establish linearity, range, and specificity.

  • Stock Preparation: Dissolve APMB in DMSO (1 mg/mL). Dilute working standards in 50:50 Methanol:Water.

  • MS Tuning:

    • Infuse 100 ng/mL solution at 10 µL/min.

    • Source: ESI Positive.

    • Spray Voltage: 3500 V.

    • Cone Voltage: Optimize to maximize

      
      .
      
    • Collision Energy (CE): Ramp 10–50 eV. Select CE yielding highest intensity for

      
       (likely ~25 eV).
      
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Note: The phenoxy group makes APMB moderately lipophilic; expect elution ~2.0 min.

Phase 2: Core Validation Experiments (The "Self-Validating" System)

To ensure trustworthiness, the system must include internal checks.

Experiment A: Selectivity & Specificity

Rationale: Ensure no endogenous plasma components mimic the APMB transition.

  • Protocol: Analyze 6 lots of blank plasma and 1 lot of lipemic/hemolyzed plasma.

  • Acceptance: Response in blank at retention time must be < 20% of the LLOQ response.

Experiment B: Matrix Effect & Recovery

Rationale: ESI is prone to ion suppression from phospholipids.

  • Protocol:

    • Set 1: Standard in solvent.

    • Set 2: Post-extraction spike (Standard added to extracted blank plasma).

    • Set 3: Pre-extraction spike.

  • Calculation:

  • Target: MF should be 0.85–1.15. If MF < 0.8, switch to APCI source or improve cleanup (e.g., Solid Phase Extraction).

Experiment C: Accuracy & Precision

Rationale: Prove reproducibility.

  • Protocol: Run QC samples at LLOQ, Low, Mid, and High concentrations (

    
     per level) over 3 separate days.
    
  • Acceptance: CV%

    
     15% (20% for LLOQ).
    
Visualization: Validation Decision Tree

Use this flowchart to troubleshoot validation failures.

Validation_Logic Start Start Validation Run CheckSysSuit System Suitability (S/N > 10?) Start->CheckSysSuit CalCurve Calibration Curve (R² > 0.99?) CheckSysSuit->CalCurve Yes Fail_SS Clean Source / Replace Column CheckSysSuit->Fail_SS No QCs QC Samples (Accuracy +/- 15%?) CalCurve->QCs Yes Fail_Cal Check Weighting (1/x² recommended) CalCurve->Fail_Cal No Fail_QC Check IS Response / Matrix Effect QCs->Fail_QC No Pass Run Accepted Data Valid QCs->Pass Yes

Figure 2: Logic flow for accepting or rejecting a bioanalytical run based on ICH M10 criteria.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed specific pitfalls with aniline-derivative amides like APMB:

  • In-Source Fragmentation: The amide bond is relatively fragile. If you see high background of

    
     in Q1 scans, lower your Cone Voltage/Declustering Potential.
    
  • Oxidation: The 4-aminophenyl group is prone to oxidation.

    • Solution: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to plasma samples during collection to prevent degradation.

  • Carryover: The lipophilic "tail" (phenoxy-butyl) can stick to injector seals.

    • Solution: Use a strong needle wash (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20).

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - Aniline Derivatives Fragmentation. Retrieved from [Link]

Sources

Validation

Structural characterization and confirmation of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

A Comparative Analysis for Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical framework for the structural characterization and confirmation of the novel compound,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical framework for the structural characterization and confirmation of the novel compound, N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide. In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a critical milestone. This document outlines the strategic application of modern analytical techniques to achieve this, while also offering a comparative analysis with a structurally related, well-characterized compound, N-(4-aminophenyl)acetamide. This comparative approach is designed to provide researchers with a clear understanding of the unique structural attributes of the target molecule.

I. Synthetic Strategy and Rationale

The synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide can be achieved through a standard amide coupling reaction. A common and effective strategy involves the reaction of an activated carboxylic acid derivative with an amine.[1][2] In this case, 2-(4-methylphenoxy)butanoic acid would be coupled with p-phenylenediamine.

The causality behind this choice of synthetic route lies in its efficiency and the ready availability of starting materials. The formation of the amide bond is a well-established and reliable reaction in organic synthesis. The use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) facilitates the reaction under mild conditions, which is crucial for preserving the integrity of the functional groups present in the reactants.

Synthetic_Workflow cluster_0 Preparation of Acyl Chloride cluster_1 Amide Coupling 2_4_methylphenoxy_butanoic_acid 2-(4-methylphenoxy)butanoic acid Acyl_Chloride 2-(4-methylphenoxy)butanoyl chloride 2_4_methylphenoxy_butanoic_acid->Acyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Acyl_Chloride Target_Molecule N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide Acyl_Chloride->Target_Molecule DCM, rt, 24 hrs p_phenylenediamine p-phenylenediamine p_phenylenediamine->Target_Molecule

Caption: General synthetic workflow for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

II. Structural Elucidation: A Multi-faceted Approach

The confirmation of the structure of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide necessitates a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of the target compound would exhibit distinct signals for the aromatic protons of the p-aminophenyl and 4-methylphenoxy groups, as well as the aliphatic protons of the butanamide chain.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-O bond of the ether linkage.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the target compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that can be used to confirm its structure.[3]

III. Comparative Analysis: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide vs. N-(4-aminophenyl)acetamide

To highlight the unique structural features of our target compound, we will compare its expected analytical data with the known data for N-(4-aminophenyl)acetamide.[4][5] This comparison will focus on the key differences in their spectroscopic signatures that arise from their distinct structural components.

FeatureN-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide (Predicted)N-(4-aminophenyl)acetamide (Experimental)[4][5]
Molecular Formula C₁₇H₂₀N₂O₂C₈H₁₀N₂O
Molecular Weight 284.35 g/mol 150.18 g/mol
¹H NMR Signals for butanamide chain (ethyl and methine protons), methyl group on phenoxy ring.Signal for acetyl methyl protons.
¹³C NMR Signals for butanamide chain carbons, additional aromatic carbons from the phenoxy group.Signal for acetyl methyl carbon.
IR (cm⁻¹) C-O ether stretch (~1240 cm⁻¹).No C-O ether stretch.
Mass Spec (m/z) Molecular ion at 284. Fragmentation pattern showing loss of the phenoxy group.Molecular ion at 150. Fragmentation pattern showing loss of the acetyl group.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for the structural characterization of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

A. Synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide
  • Preparation of 2-(4-methylphenoxy)butanoyl chloride: To a solution of 2-(4-methylphenoxy)butanoic acid in an appropriate solvent such as dichloromethane (DCM), add thionyl chloride dropwise at 0 °C. The reaction mixture is then refluxed for 2-3 hours.[2] The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling: The crude 2-(4-methylphenoxy)butanoyl chloride is dissolved in dry DCM and added dropwise to a solution of p-phenylenediamine in dry DCM at room temperature. The reaction is stirred for 24 hours.[2]

  • Work-up and Purification: The reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental_Workflow Start Start Synthesis Synthesize Compound Start->Synthesis Purification Purify via Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR Infrared Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Analyze and Compare Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Confirm Structure Data_Analysis->Conclusion

Caption: Experimental workflow for synthesis and characterization.

B. Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using the potassium bromide (KBr) pellet method.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

V. Conclusion

The structural confirmation of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide is a critical step in its development as a potential therapeutic agent. The multi-technique approach outlined in this guide, combining NMR, IR, and Mass Spectrometry, provides a robust and self-validating methodology for its unambiguous characterization. The comparative analysis with N-(4-aminophenyl)acetamide further serves to highlight the unique structural features of the target molecule, providing a comprehensive understanding for researchers and drug development professionals. This systematic approach to structural elucidation ensures the scientific integrity and trustworthiness of the data, which is paramount in the field of pharmaceutical sciences.

VI. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10). Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides. Retrieved from

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from

  • OPUS. (2025). Analytical Methods. Retrieved from

  • ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethylamine(13472-00-9) IR Spectrum. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-aminophenyl)-. NIST WebBook. Retrieved from

  • Rowan University. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Butanamide, N-(4-chlorophenyl)-3-oxo-. NIST WebBook. Retrieved from

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing. Retrieved from

  • Chemcd. (n.d.). n-(4-aminophenyl)-2-(4-isopropylphenoxy)acetamide. Retrieved from

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from

  • Rowan University. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from

  • IS NIR Spectra. (n.d.). IS NIR Spectra. Retrieved from

  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from

  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from

  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Butanamide. NIST WebBook. Retrieved from

  • ChemicalBook. (n.d.). 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum. Retrieved from

  • ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Butanamide. NIST WebBook. Retrieved from

  • ChemicalBook. (n.d.). 4'-AMINOACETOPHENONE HYDROCHLORIDE(41784-08-1) 13C NMR spectrum. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST WebBook. Retrieved from

  • SpectraBase. (n.d.). 4-(4-chloro-2-methylphenoxy)-N-(2-chlorophenyl)butanamide - Optional[1H NMR] - Spectrum. Retrieved from

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from

  • SpectraBase. (n.d.). 4-(4-chloro-2-methylphenoxy)-N-(2-chlorophenyl)butanamide - Optional[13C NMR]. Retrieved from

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Comparative

A Researcher's Guide to Ensuring Reproducibility of Biological Data for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide and its Analogs

In the landscape of drug discovery and development, the reproducibility of biological data is the bedrock upon which scientific progress is built. This guide provides a comprehensive framework for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of biological data is the bedrock upon which scientific progress is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the reliability and reproducibility of biological data, using the novel compound N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide as a central case study. While specific biological data for this exact molecule is not yet widely published, we will draw upon data from structurally similar compounds and established methodologies to illustrate key principles and best practices.

The imperative for reproducible research is not merely academic; it has profound implications for the efficient allocation of resources, the acceleration of therapeutic development, and the overall integrity of the scientific enterprise. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design robust experiments and critically evaluate their data.

The Challenge of Irreproducibility in Preclinical Research

A significant portion of preclinical research has been found to be difficult to reproduce, leading to wasted resources and a slowdown in the translation of promising discoveries into clinical applications.[1][2] The causes of this "reproducibility crisis" are multifaceted and can be broadly categorized as follows:

  • Biological Variability: Inherent differences in cell lines, animal models, and reagents can lead to significant variations in experimental outcomes.[3]

  • Methodological Flaws: Poorly designed studies, inadequate controls, and inappropriate statistical analyses are major contributors to irreproducible results.[3]

  • Lack of Standardization: Variations in laboratory protocols, reagent quality, and data analysis methods across different research groups make it challenging to compare and replicate findings.[3]

  • Insufficient Reporting: Inadequate documentation of experimental details, including the precise protocols and reagents used, hinders the ability of other researchers to replicate the work.

This guide will address these challenges by providing a framework for conducting rigorous and reproducible biological evaluations of novel chemical entities like N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

Postulated Biological Activity of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide: An Anti-inflammatory Agent

Based on the biological activities reported for structurally related N-(4-Aminophenyl)butanamide derivatives, we can hypothesize that N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide may possess anti-inflammatory properties. For instance, a series of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-1β.[4][5] Therefore, this guide will focus on the experimental workflows to assess the anti-inflammatory and cytotoxic potential of our target compound, with a strong emphasis on ensuring the reproducibility of the generated data.

The proposed mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->ProInflammatory_Genes activates Compound N-(4-Aminophenyl)-2- (4-methylphenoxy)butanamide (Hypothetical Inhibition) Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide.

Part 1: Initial Cytotoxicity Assessment - A Prerequisite for Meaningful Biological Data

Before evaluating the specific anti-inflammatory activity of a compound, it is crucial to determine its cytotoxic profile. This initial assessment helps in selecting appropriate, non-toxic concentrations for subsequent mechanism-of-action studies, thereby avoiding misleading results due to general cellular toxicity.[6]

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., RAW 264.7) Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions Seed_Cells->Treat_Cells Prepare_Compound Prepare Compound Stock & Working Solutions Prepare_Compound->Treat_Cells MTT_Assay MTT Assay (Metabolic Activity) Treat_Cells->MTT_Assay NRU_Assay Neutral Red Uptake Assay (Lysosomal Integrity) Treat_Cells->NRU_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance NRU_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: A generalized workflow for in vitro cytotoxicity assessment of a novel compound.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-cell control (medium only). Incubate for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[11]

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[13]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2 hours at 37°C.[14]

  • Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.[13]

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12]

Data Comparison and Interpretation: A Tale of Two Hypothetical Datasets

To illustrate the importance of reproducibility, let's consider two hypothetical datasets for the cytotoxicity of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide, one from "Lab A" and one from "Lab B".

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)

AssayLab ALab B
MTT Assay 25.385.1
NRU Assay 30.192.5

The discrepancy in the IC₅₀ values between Lab A and Lab B highlights a significant reproducibility issue. Potential sources for this variation could include:

  • Cell Line Integrity: Genetic drift or misidentification of the RAW 264.7 cell line in one of the labs.[15][16] It is crucial to perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.[17][18]

  • Reagent Variability: Differences in the source and lot of fetal bovine serum (FBS), which can significantly impact cell growth and drug sensitivity.[19]

  • Protocol Deviations: Minor, undocumented variations in incubation times, cell seeding densities, or reagent preparation.[20]

  • Data Analysis: Differences in the software or statistical models used to calculate the IC₅₀ values.

Part 2: Assessing Anti-inflammatory Activity

Once non-toxic concentrations of the compound have been determined, its potential to inhibit inflammatory responses can be investigated. A common in vitro model for inflammation involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[21]

Experimental Workflow for Anti-inflammatory Assessment

Anti_inflammatory_Workflow cluster_setup Experimental Setup cluster_stim Inflammatory Stimulation cluster_measure Measurement of Inflammatory Markers cluster_data Data Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Production (Griess Assay) Stimulate->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Levels (ELISA) Stimulate->Cytokine_Assay Quantify Quantify Inhibition NO_Assay->Quantify Cytokine_Assay->Quantify IC50_Calc Calculate IC50 Values Quantify->IC50_Calc

Caption: Workflow for assessing the anti-inflammatory activity of a test compound in vitro.

Detailed Experimental Protocols

This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[22]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[23]

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described in the cytotoxicity protocols. After 24 hours, pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[22]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.[22]

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines in the cell culture supernatant.[24]

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Supernatants from the NO production assay (or a parallel experiment)

Procedure:

  • Sample Collection: Collect the cell culture supernatants as described above. If not used immediately, they can be stored at -80°C.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.

Addressing Data Variability in Anti-inflammatory Assays

Similar to cytotoxicity assays, anti-inflammatory assays are prone to variability. To illustrate this, consider the following hypothetical data for the inhibition of NO production.

Table 2: Hypothetical Inhibition of Nitric Oxide Production

Concentration (µM)Lab A (% Inhibition)Lab B (% Inhibition)
0.1 52
1 2515
10 7055
50 9580
IC₅₀ (µM) 7.5 18.2

The more than two-fold difference in the IC₅₀ values between the two labs is a cause for concern. In addition to the factors mentioned for cytotoxicity assays, sources of variability in this assay could include:

  • LPS Activity: The potency of LPS can vary between suppliers and even between lots from the same supplier.

  • Cell Passage Number: The responsiveness of macrophage cell lines to LPS can change with increasing passage number.[1] It is crucial to use cells within a defined passage number range.

  • Assay Timing: The kinetics of cytokine and NO production can vary, so consistent timing of sample collection is critical.

Best Practices for Ensuring Reproducibility

To mitigate the issues of variability and enhance the reproducibility of biological data, the following best practices should be implemented:

  • Thorough Methodological Description: All experimental details, including cell line source and passage number, reagent suppliers and lot numbers, and detailed step-by-step protocols, should be meticulously documented and reported.

  • Data Sharing: Raw data and analysis scripts should be made available to allow for independent verification of the results.

  • Standardization of Reagents and Protocols: Whenever possible, use standardized reagents and protocols. For critical reagents like FBS, it is advisable to test a new lot before purchasing a large quantity.[19]

  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and lack of cross-contamination.[15][25]

  • Appropriate Controls: Include both positive and negative controls in every experiment to ensure the assay is performing as expected.

  • Statistical Rigor: Use appropriate statistical methods for data analysis and clearly report the statistical tests used.

  • Automation: Where feasible, automate liquid handling and data acquisition to reduce human error and increase consistency.[9]

By adhering to these principles, researchers can significantly improve the reliability and reproducibility of their biological data, ultimately accelerating the pace of scientific discovery and therapeutic innovation.

References

  • Almaden Genomics. (2023, October 26). How to Solve the Biological Research Reproducibility Problem. [Link]

  • Choi, H. J., et al. (2020). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Molecules, 25(23), 5678. [Link]

  • Freedman, L. P., Cockburn, I. M., & Simcoe, T. S. (2015). The Economics of Reproducibility in Preclinical Research. PLoS Biology, 13(6), e1002165. [Link]

  • Haibe-Kains, B., et al. (2013). Inconsistency in large pharmacogenomic studies.
  • Hafner, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(3), 271-285.e5. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • Kamb, A. (2005). What's wrong with our cancer models? Nature Reviews Drug Discovery, 4(2), 161–165.
  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. [Link]

  • Lingen, M. W. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1429. [Link]

  • Prinz, F., Schlange, T., & Asadullah, K. (2011). Believe it or not: how much can we rely on published data on potential drug targets? Nature Reviews Drug Discovery, 10(9), 712.
  • Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity. IntechOpen. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Procell. (2024, November 8). How to Manage Serum Batch Variability in Cell Culture. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British journal of cancer, 111(6), 1021–1046.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Biocompare. (2021, November 2). The Importance of Cell-Line Authentication. [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology letters, 24(2-3), 119–124.
  • RE-Place. Neutral Red Uptake Assay. [Link]

  • Nobre, M. (2021, January 16). Answer to "Why can't I get reproducible results in cell based assays?". ResearchGate. [Link]

  • Riss, T. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS discovery : advancing life sciences R & D, 26(8), 995–1004. [Link]

  • Lahr, S., et al. (2022). Cell line authentication: a necessity for reproducible biomedical research. The EMBO journal, 41(14), e111307. [Link]

  • Capes-Davis, A., & Neve, R. M. (2016). Authentication: a standard problem or a problem of standards?. PLoS biology, 14(6), e1002494.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen.
  • LGC Standards.
  • National Institute of Standards and Technology. The Reproducibility Crisis.
  • Cell Culture Company, LLC. (2024, September 9). Cell Line Authentication Methods: Ensuring Research Integrity. [Link]

  • Kim, Y. H., et al. (2018). Synthesis and biological evaluation of novel benzoxazole derivatives as potent anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 28(15), 2537–2541.
  • LibreTexts Chemistry. (2024, June 9). 3.4: Different Cytotoxicity Assays. [Link]

  • Riss, T. L. (2018). Why can't I get reproducible results in cell based assays?. Promega Connections.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Horvath, P., et al. (2016). Screening out irrelevant cell-based models of disease. Nature reviews. Drug discovery, 15(11), 751–769.
  • International Journal of Creative Research and Thoughts. (2022, April 4). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

  • Nile, S. H., & Park, S. W. (2012). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini reviews in medicinal chemistry, 12(14), 1435–1443.
  • Geronikaki, A., et al. (2016). Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 159–166.

Sources

Validation

Spectroscopic Validation of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide: A Comparative IR Analysis Guide

Executive Summary & Strategic Context In the synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide , researchers are typically validating a multi-step sequence involving etherification followed by amide coupling a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide , researchers are typically validating a multi-step sequence involving etherification followed by amide coupling and nitro-reduction. This molecule combines three distinct spectroscopic "zones": a secondary amide core, a primary aniline tail, and an aryl-alkyl ether head.

This guide moves beyond simple peak listing. It provides a comparative differential analysis , designed to help you distinguish the target molecule from its immediate synthetic precursors (the nitro-intermediate) and potential degradation products (hydrolyzed amine or acid).

The Core Analytical Challenge: The primary challenge is distinguishing the amide N-H (secondary) from the aniline N-H (primary) and confirming the integrity of the ether linkage in the presence of strong nucleophiles.

Comparative Analysis: Target vs. Precursors

The most effective way to validate your product is to overlay its spectrum against its precursors. Use this differential table to confirm reaction success.

Table 1: Critical Spectral Shifts for Reaction Monitoring
Functional GroupPrecursor (Nitro-Intermediate) Target Product (Amino-Amide) Diagnostic Shift (The "Proof")
Nitro (

)
Strong bands at ~1530 cm⁻¹ (asym) & ~1350 cm⁻¹ (sym).Absent .Complete disappearance of 1530/1350 cm⁻¹ bands confirms reduction.
Primary Amine (

)
Absent.Doublet at 3300–3450 cm⁻¹.Appearance of the "double fang" peak shape indicates

formation.
Amide Carbonyl (

)
~1660–1690 cm⁻¹ (Electron withdrawn by

).
~1650–1665 cm⁻¹.Slight red-shift (lower wavenumber) due to increased electron density from the amino group feeding into the ring.
Ether (

)
~1240 cm⁻¹ (Ar-O) & ~1050 cm⁻¹ (Alk-O).~1240 cm⁻¹ & ~1050 cm⁻¹.Retention of these bands confirms the ether linkage survived the reduction conditions.

Detailed Peak Assignment & Mechanistic Insight

This section breaks down the spectrum by functional group, explaining the causality of the peak positions.

A. The Nitrogen Region (3500 – 3100 cm⁻¹)
  • Primary Amine (

    
    ):  Look for a distinct doublet  at approximately 3400 cm⁻¹ (asymmetric)  and 3320 cm⁻¹ (symmetric) . This arises from the free amine on the phenyl ring.
    
  • Secondary Amide (

    
    ):  A single, sharper band around 3280–3300 cm⁻¹ .
    
    • Expert Insight: If these peaks merge into a broad blob, your sample is likely wet (H-bonding with water). Dry the sample and re-run.

B. The Carbonyl & Fingerprint Region (1700 – 1500 cm⁻¹)
  • Amide I Band (

    
     Stretch): 1650–1660 cm⁻¹ .
    
    • Mechanism:[1][2] The conjugation between the nitrogen lone pair and the carbonyl oxygen lowers the bond order of the C=O, shifting it lower than a ketone/acid (typically >1700 cm⁻¹).

  • Amide II Band (

    
     Bend): 1540–1550 cm⁻¹ .
    
    • Validation: This band is broad and strong.[3] Its presence confirms the amide linkage. If you only see the C=O peak but not this one, you may have an ester impurity.

  • Aromatic Ring Breathing: ~1600 cm⁻¹ and ~1500 cm⁻¹ .

    • The 1600 cm⁻¹ doublet is characteristic of the p-substituted benzene rings.

C. The Ether & Alkyl Region (1300 – 1000 cm⁻¹)[4]
  • Aryl-Alkyl Ether (

    
    ): 
    
    • Asymmetric Stretch: 1235–1250 cm⁻¹ (Very Strong). This is often the strongest peak in the fingerprint region.

    • Symmetric Stretch: 1030–1050 cm⁻¹ .

  • Alkyl Chain (Butanamide):

    • C-H Bending: ~1460 cm⁻¹ (

      
       scissoring) and ~1380 cm⁻¹ (
      
      
      
      umbrella mode).

Decision Logic & Workflow

Use the following logic flow to interpret your spectral data systematically.

SpectralLogic Start Start: Acquire Spectrum CheckNO2 Check 1530 & 1350 cm⁻¹ (Nitro Peaks) Start->CheckNO2 NO2_Present Peaks Present: Incomplete Reduction CheckNO2->NO2_Present Yes CheckNH2 Check 3300-3450 cm⁻¹ (Doublet?) CheckNO2->CheckNH2 No (Clean) No_Doublet Single Band Only: Secondary Amide Only (Precursor/Impurity) CheckNH2->No_Doublet No CheckEther Check 1240 cm⁻¹ (Strong Ether Band) CheckNH2->CheckEther Yes (Doublet) No_Ether Band Missing: Ether Cleavage CheckEther->No_Ether No CheckAmide Check 1650 cm⁻¹ (Amide I) vs 1710 cm⁻¹ (Acid) CheckEther->CheckAmide Yes Acid_Peak Peak >1700 cm⁻¹: Hydrolysis/Start Material CheckAmide->Acid_Peak High Freq (>1700) Success VALIDATED STRUCTURE: N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide CheckAmide->Success Correct Freq (~1655)

Figure 1: Step-by-step spectral decision tree for validating the target molecule against common synthetic pitfalls.

Experimental Protocol (Self-Validating)

To ensure the spectral data is reliable, follow this ATR-FTIR protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[4]

  • Scans: Minimum 16 (32 recommended for noise reduction).

Step-by-Step:

  • Background Acquisition: Clean the crystal with isopropanol. Collect a background spectrum of the ambient air. Validation: Ensure the

    
     doublet at 2350 cm⁻¹ is minimized.
    
  • Sample Preparation:

    • Solid: Place approx. 2-5 mg of the dried solid directly on the crystal. Apply high pressure using the anvil.

    • Self-Check: Look at the preview mode. The maximum absorbance of the strongest peak (likely the Ether C-O at 1240 cm⁻¹) should be between 0.1 and 1.0 A.U. If >1.5, you risk detector saturation (flat-topped peaks).

  • Data Collection: Acquire the sample spectrum.[4]

  • Post-Processing:

    • Apply Baseline Correction (rubberband method) if the baseline drifts.

    • Do NOT apply heavy smoothing, as this can merge the critical Amide/Amine N-H peaks in the 3300 cm⁻¹ region.

  • Cleaning: Wipe with ethanol/isopropanol. Run a quick "monitor" scan to ensure no carryover before the next sample.

Synthesis & Verification Pathway

Understanding the synthesis helps anticipate impurities. The following diagram illustrates the transformation and the associated spectral checkpoints.

SynthesisFlow SM1 2-(4-methylphenoxy) butanoic acid Step1 Amide Coupling (+ p-Nitroaniline) SM1->Step1 Inter Nitro-Intermediate (Strong 1530/1350 cm⁻¹) Step1->Inter Form Amide (1660 cm⁻¹) Step2 Reduction (H₂/Pd-C or Fe/HCl) Inter->Step2 Product Target: Amino-Amide (Doublet 3400 cm⁻¹) Step2->Product Loss of NO₂ Gain of NH₂

Figure 2: Synthetic pathway highlighting the critical spectral checkpoints at each stage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies).
  • NIST Chemistry WebBook. Infrared Spectra of p-Aminoacetophenone and Butanamide. National Institute of Standards and Technology.[4] Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for amide I/II and ether assignments).
  • Smith, B. C. (2017).[5] The C-O Bond Part III: Ethers.[6] Spectroscopy Online. Available at: [Link] (Specific data on aryl-alkyl ether shifts).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Feasible Synthetic Routes

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